Mandelic acid-2,3,4,5,6-d5
Description
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Properties
IUPAC Name |
2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDHOAUDWTVEP-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mandelic Acid-2,3,4,5,6-d5: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Characteristics of Mandelic Acid-2,3,4,5,6-d5
This technical guide provides a comprehensive overview of the properties, characteristics, and applications of this compound, a deuterated analog of mandelic acid. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.
Core Properties and Characteristics
This compound is a stable isotope-labeled form of mandelic acid where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a compound that is chemically similar to its non-deuterated counterpart but has a higher molecular weight. This key difference makes it an ideal internal standard for quantitative analysis by mass spectrometry.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, alongside those of its non-deuterated form for comparison.
| Property | This compound | Mandelic Acid |
| Molecular Formula | C₈H₃D₅O₃ | C₈H₈O₃ |
| Molecular Weight | 157.18 g/mol | 152.15 g/mol |
| Appearance | White to Off-White Solid | White Crystalline Powder |
| Melting Point | 120-121 °C | 118-121 °C |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly), Water (Slightly) | Soluble in water, alcohol, and propylene (B89431) glycol |
| CAS Number | 70838-71-0 | 90-64-2 |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS, GC-MS). Its use is critical in pharmacokinetic and metabolic studies.
As a deuterated internal standard, it is added to biological samples at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the analyte (mandelic acid), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of the analyte by correcting for variations in sample extraction, handling, and instrument response.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and purification of this compound are not widely available in the public domain and are often proprietary, a general workflow for its use as an internal standard is presented below. Similarly, detailed synthetic procedures for mandelic acid itself can be found in the chemical literature, but these would require adaptation for the deuterated analog, typically starting from a deuterated benzene (B151609) precursor.
Generalized Protocol for Quantitative Analysis using Mandelic Acid-d5 as an Internal Standard by LC-MS
This protocol outlines the general steps for quantifying mandelic acid in a biological matrix using this compound as an internal standard.
1. Preparation of Standards and Samples:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
- Prepare a series of calibration standards by spiking known concentrations of mandelic acid into the blank biological matrix (e.g., plasma, urine).
- Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.
2. Sample Extraction:
- Perform a protein precipitation by adding a solvent like acetonitrile (B52724) to the biological samples.
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for further processing or direct injection.
3. LC-MS/MS Analysis:
- Inject the prepared samples onto a suitable liquid chromatography column (e.g., C18).
- Use an appropriate mobile phase gradient to achieve chromatographic separation of mandelic acid from other matrix components.
- Detect the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both mandelic acid and this compound should be monitored.
4. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard for all samples.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
- Determine the concentration of mandelic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the use of this compound as an internal standard in a quantitative bioanalytical assay.
Mandelic Acid Metabolic Pathway
Mandelic acid is a metabolite in several biological pathways. The diagram below illustrates a key bacterial degradation pathway for mandelic acid.
A Technical Guide to the Synthesis and Isotopic Purity of Mandelic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Mandelic acid-d5. The information presented herein is intended to support researchers and professionals in the fields of drug development, metabolism studies, and analytical chemistry where isotopically labeled compounds are of significant interest.
Introduction
Mandelic acid-d5, the pentadeuterated isotopologue of mandelic acid, serves as a valuable internal standard in quantitative bioanalytical assays. Its use in techniques such as liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate quantification of mandelic acid in complex biological matrices by correcting for matrix effects and variations in sample processing. This guide details a common synthetic route to Mandelic acid-d5 and the analytical methodologies employed to ascertain its isotopic purity.
Synthesis of Mandelic Acid-d5
The most prevalent and adaptable method for the synthesis of Mandelic acid-d5 involves a two-step process commencing with commercially available benzaldehyde-d5. This pathway first generates a cyanohydrin intermediate, mandelonitrile-d5, which is subsequently hydrolyzed to yield the final product.
Synthesis Workflow
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthetic pathway for Mandelic acid-d5 from Benzaldehyde-d5.
Experimental Protocol: Synthesis of Mandelic Acid-d5
This protocol is adapted from established procedures for the synthesis of unlabeled mandelic acid.[1][2][3]
Step 1: Formation of Mandelonitrile-d5
-
In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared.
-
Benzaldehyde-d5 is added to this solution.
-
A saturated solution of sodium bisulfite is then slowly added to the stirring mixture. The temperature should be maintained using an ice bath.
-
The formation of an oily layer of mandelonitrile-d5 will be observed.
-
Upon completion of the reaction, the mandelonitrile-d5 layer is separated.
Step 2: Hydrolysis of Mandelonitrile-d5 to Mandelic Acid-d5
-
The crude mandelonitrile-d5 is immediately treated with concentrated hydrochloric acid.[1]
-
The mixture is stirred, and the hydrolysis is allowed to proceed.
-
The reaction mixture is then heated to facilitate the conversion of the nitrile group to a carboxylic acid.
-
After cooling, the resulting solid, a mixture of mandelic acid-d5 and ammonium (B1175870) chloride, is collected by filtration.
Step 3: Purification
-
The crude product is purified by recrystallization from a suitable solvent, such as benzene (B151609) or water, to yield pure Mandelic acid-d5.[1]
Isotopic Purity Analysis
The determination of isotopic purity is a critical step to ensure the quality and reliability of Mandelic acid-d5 as an internal standard. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
Analytical Workflow
The general workflow for determining the isotopic purity of a synthesized deuterated compound is outlined below:
Caption: General workflow for the isotopic purity analysis of Mandelic acid-d5.
Experimental Protocol: Isotopic Purity Determination
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the positions of deuterium (B1214612) labels and assessing isotopic enrichment.[4]
-
Sample Preparation: A sample of the synthesized Mandelic acid-d5 is dissolved in a suitable NMR solvent (e.g., DMSO-d6, CDCl3).
-
¹H NMR Analysis: The absence or significant reduction of signals in the aromatic region of the proton NMR spectrum provides a qualitative confirmation of high deuteration on the phenyl ring.
-
²H NMR Analysis: Deuterium NMR is used for direct detection and quantification of the deuterium nuclei. The integral of the deuterium signal relative to a known internal standard can be used to determine the isotopic enrichment.
-
Data Analysis: The isotopic purity is calculated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum to the corresponding signals in the spectrum of a non-deuterated standard, or by direct integration in the ²H NMR spectrum.
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for determining the isotopic distribution of a labeled compound.[5]
-
Sample Preparation: A dilute solution of Mandelic acid-d5 is prepared in a suitable solvent compatible with the LC mobile phase.
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, to separate the analyte from any impurities.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the molecular ions of Mandelic acid-d5 and its isotopologues. For Mandelic acid-d5, the precursor ion m/z 156.9 would be monitored.[5]
-
Data Analysis: The isotopic distribution is determined by measuring the relative abundances of the mass peaks corresponding to the fully deuterated species (d5) and the less-deuterated isotopologues (d4, d3, etc.). The isotopic purity is expressed as the percentage of the d5 species relative to the sum of all isotopologues.
Data Presentation
The following tables summarize typical quantitative data that would be generated during the synthesis and analysis of Mandelic acid-d5.
Table 1: Synthesis Yield of Mandelic Acid-d5
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | Mandelonitrile-d5 | Benzaldehyde-d5 | 80 - 90 |
| 2 | Mandelic Acid-d5 | Mandelonitrile-d5 | 70 - 85 |
| Overall | Mandelic Acid-d5 | Benzaldehyde-d5 | 56 - 77 |
Table 2: Isotopic Purity of Mandelic Acid-d5
| Analytical Method | Parameter | Typical Value |
| NMR Spectroscopy | Deuterium Enrichment at Phenyl Ring | > 98% |
| LC-MS/MS | Isotopic Purity (d5 species) | > 98% |
| d4 Isotopologue Abundance | < 2% | |
| d0 (unlabeled) Isotopologue Abundance | < 0.1% |
Conclusion
The synthesis of Mandelic acid-d5 from benzaldehyde-d5 via a cyanohydrin intermediate is a well-established and efficient method. Rigorous analytical characterization using NMR and LC-MS/MS is essential to confirm the isotopic purity and ensure its suitability as an internal standard for quantitative studies. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this important isotopically labeled compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. asianpubs.org [asianpubs.org]
- 3. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Deuterated Mandelic Acid (CAS Number: 70838-71-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Mandelic-2,3,4,5,6-d5 acid, a deuterated analog of mandelic acid, is a valuable tool in pharmaceutical research and development. Its primary application lies in its use as a stable isotope-labeled internal standard for the highly accurate quantification of mandelic acid in biological matrices.[1] This technical guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and applications in metabolic and pharmacokinetic studies.
Chemical and Physical Properties
(±)-Mandelic-2,3,4,5,6-d5 acid is a white to off-white solid. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 70838-71-0 | [2] |
| Molecular Formula | C₈H₃D₅O₃ | [2] |
| Molecular Weight | 157.18 g/mol | [2] |
| Appearance | White to Off-White Solid | MedChemExpress |
| Purity (Isotopic) | ≥95% (typically ~98 atom % D) | [2] |
| Melting Point | 120-121 °C | [3] |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate, Methanol, and Water | [3] |
| Storage Temperature | Refrigerator | [3] |
Synthesis
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic pathway for (±)-Mandelic-2,3,4,5,6-d5 Acid.
Experimental Protocol (Adapted from Organic Syntheses for non-deuterated mandelic acid):
Step 1: Synthesis of Acetophenone-d5
This step would involve a Friedel-Crafts acylation of benzene-d6 with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Step 2: Synthesis of Dichloroacetophenone-d5
Acetophenone-d5 would then be chlorinated, for example, using chlorine gas in glacial acetic acid, to yield dichloroacetophenone-d5.
Step 3: Hydrolysis to (±)-Mandelic-2,3,4,5,6-d5 Acid
The final step involves the hydrolysis of dichloroacetophenone-d5 using a base, such as sodium hydroxide, followed by acidification with hydrochloric acid to yield the final product. The crude product would then be purified by recrystallization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for (±)-Mandelic-2,3,4,5,6-d5 acid are not publicly available, the expected spectra can be inferred.
-
¹H NMR: The proton NMR spectrum would be significantly simplified compared to non-deuterated mandelic acid. The aromatic region (typically ~7.3-7.5 ppm) would be absent due to the deuterium (B1214612) substitution on the phenyl ring. A singlet would be expected for the α-proton on the carbon adjacent to the carboxylic acid and hydroxyl group. The protons of the hydroxyl and carboxylic acid groups would also be present, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, the α-carbon, and the carbons of the phenyl ring. The signals for the deuterated carbons would be observed as multiplets due to carbon-deuterium coupling and would have significantly lower intensity compared to protonated carbons.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the identity and isotopic purity of (±)-Mandelic-2,3,4,5,6-d5 acid.
-
Electron Ionization (EI-MS): The mass spectrum of the non-deuterated mandelic acid shows a molecular ion peak (M+) at m/z 152.[4] For the d5 analog, the molecular ion peak would be expected at m/z 157. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the hydroxyl group (-OH, 17 Da).[5]
-
Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 156.
Applications in Research and Drug Development
The primary utility of (±)-Mandelic-2,3,4,5,6-d5 acid is as an internal standard in quantitative analytical methods, particularly for pharmacokinetic and metabolic studies of mandelic acid and related compounds.[1]
Use as an Internal Standard in Quantitative Analysis
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the analyte, which allows for accurate correction of matrix effects and variations in sample preparation and instrument response.[6]
Experimental Protocol: Quantification of Mandelic Acid in Urine using LC-MS/MS
This protocol is adapted from a method for the determination of mandelic acid in urine.
1. Sample Preparation:
-
Aliquots of urine samples are spiked with a known concentration of (±)-Mandelic-2,3,4,5,6-d5 acid as the internal standard.
-
The samples are acidified (e.g., with 2% acetic acid).[7]
-
The samples are then filtered before injection into the LC-MS/MS system.[7]
2. LC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography is typically used for separation.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for both the analyte (mandelic acid) and the internal standard (mandelic acid-d5) are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mandelic Acid | 151.0 | 107.0 |
| (±)-Mandelic-2,3,4,5,6-d5 Acid | 156.0 | 112.0 |
3. Data Analysis:
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve from standards with known concentrations.
-
The concentration of mandelic acid in the unknown samples is then determined from this calibration curve.
Method Validation Parameters from a Representative Study:
| Parameter | Result |
| Limit of Detection (LOD) | 0.02 mg/L |
| Limit of Quantification (LOQ) | 0.075 mg/L |
| Accuracy | > 82% |
| Variability (Precision) | < 11% |
Data adapted from a study on the quantitative determination of mandelic acid in urine by HPLC-MS/MS with isotopic dilution.[6]
Metabolic and Pharmacokinetic Studies
Deuterated compounds are used as tracers to study the metabolic fate and pharmacokinetic profiles of drugs and other xenobiotics.[2][8] By administering the deuterated compound, researchers can distinguish it from the endogenous, non-labeled compound and track its absorption, distribution, metabolism, and excretion (ADME).
Workflow for a Pharmacokinetic Study:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mandelic acid-2,3,4,5,6-d5 - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Mandelic acid [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Physical and chemical properties of "Mandelic acid-2,3,4,5,6-d5"
An In-depth Whitepaper on the Physical, Chemical, and Experimental Properties of Deuterated Mandelic Acid
This technical guide provides a comprehensive overview of Mandelic acid-2,3,4,5,6-d5, a deuterated analog of mandelic acid. Designed for researchers, scientists, and professionals in drug development, this document details the compound's core properties, experimental protocols for its synthesis and application, and its role in metabolic pathways. The inclusion of stable isotopes like deuterium (B1214612) in drug molecules is a critical tool for tracing and quantification in drug development, with deuteration potentially influencing the pharmacokinetic and metabolic profiles of pharmaceuticals.[1][2]
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of mandelic acid, an aromatic alpha-hydroxy acid.[1][2] Its physical properties are analogous to its non-deuterated counterpart, appearing as a white crystalline solid.[3] The primary distinction lies in its increased molecular weight due to the substitution of five hydrogen atoms with deuterium on the phenyl ring.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the tables below. Data for the non-labeled (protio) compound is provided for comparison.
Table 1: General and Physical Properties
| Property | This compound | (±)-Mandelic Acid (unlabeled) |
| Appearance | White Crystalline Solid (inferred) | White Crystalline Powder[3] |
| CAS Number | 70838-71-0[1][2] | 90-64-2[3] |
| Molecular Formula | C₈H₃D₅O₃[1][2] | C₈H₈O₃[3] |
| Molecular Weight | 157.18 g/mol [1][2] | 152.15 g/mol [3] |
| Melting Point | 120-121 °C | 119-121 °C[4] |
| Boiling Point | Not available | 321.8 °C[3] |
| Purity | ≥95%[1], 98 atom % D[5] | ≥99%[4] |
Table 2: Solubility Data (for unlabeled Mandelic Acid)
| Solvent | Solubility |
| Water | 158 g/L at 20 °C[6] |
| Ethanol | Soluble[3] |
| Isopropanol | Soluble[7] |
| Diethyl Ether | Highly Soluble[3] |
| Petroleum Ether | Insoluble[3] |
Experimental Protocols
Detailed methodologies are crucial for the effective application of this compound in a research setting. The following sections outline protocols for its synthesis and its primary application as an internal standard.
Synthesis of this compound
The synthesis of this compound typically follows established methods for preparing unlabeled mandelic acid, with the crucial substitution of a deuterated precursor.[5] The most common route involves the hydrolysis of mandelonitrile, which is formed from the reaction of benzaldehyde (B42025) and a cyanide source.[7]
Protocol: Synthesis via Mandelonitrile-d5 Hydrolysis
This protocol is adapted from standard procedures for mandelic acid synthesis.[5] The starting material is Benzaldehyde-2,3,4,5,6-d5.
-
Step 1: Formation of Mandelonitrile-d5.
-
In a reaction vessel, dissolve Benzaldehyde-d5 in a suitable solvent (e.g., water).
-
Add a solution of sodium bisulfite to form the adduct.
-
Introduce a solution of sodium cyanide. The bisulfite is displaced by the cyanide ion in a nucleophilic substitution to form Mandelonitrile-d5.
-
The resulting oily layer of mandelonitrile-d5 is separated from the aqueous phase.
-
-
Step 2: Acid Hydrolysis.
-
Add concentrated hydrochloric acid to the crude Mandelonitrile-d5.
-
The mixture is heated on a steam bath to facilitate the hydrolysis of the nitrile group to a carboxylic acid, yielding this compound. This process also produces ammonium (B1175870) chloride as a byproduct.
-
-
Step 3: Purification.
-
The crude product mixture is cooled to precipitate the mandelic acid and ammonium chloride.
-
The mandelic acid is separated from the inorganic salt by extraction with a hot solvent in which mandelic acid is soluble but ammonium chloride is not, such as benzene (B151609) or diethyl ether.[5]
-
The extract is then cooled, allowing the purified this compound to crystallize.
-
The crystals are collected by filtration and dried.
-
References
Mandelic Acid-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mandelic acid-d5, a deuterated analog of mandelic acid. This document furnishes its core physicochemical properties, a detailed experimental protocol for its application as an internal standard in quantitative analysis, and an illustrative representation of the metabolic pathway of its non-deuterated counterpart.
Core Physicochemical Properties
Mandelic acid-d5, also known as (±)-Mandelic-2,3,4,5,6-d5 acid, is a stable, isotopically labeled form of mandelic acid. The five hydrogen atoms on the phenyl ring are replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification methods.
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Formula | C₈H₃D₅O₃ |
| Molecular Weight | 157.18 g/mol |
| CAS Number | 70838-71-0 |
| Melting Point | 120-121 °C |
Experimental Protocol: Quantification of Mandelic Acid in Human Urine using Mandelic Acid-d5 by HPLC-MS/MS
This protocol details a method for the quantitative analysis of mandelic acid in human urine samples, employing Mandelic acid-d5 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[1]
Materials and Reagents
-
Mandelic Acid (analyte)
-
Mandelic Acid-d5 (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water
-
Human Urine Samples
-
0.2 µm Syringe Filters
Preparation of Standard and Spiking Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve mandelic acid and Mandelic acid-d5 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of mandelic acid by serial dilution of the primary stock solution with a methanol/water mixture.
-
Internal Standard Spiking Solution: Prepare a working solution of Mandelic acid-d5 at a fixed concentration (e.g., 1 µg/mL) in methanol.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.
-
Add 10 µL of the Mandelic acid-d5 internal standard spiking solution.
-
Add 890 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Filter the sample through a 0.2 µm syringe filter into an HPLC vial.
HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mandelic Acid: Precursor Ion (m/z) 151.0 -> Product Ion (m/z) 107.0
-
Mandelic Acid-d5: Precursor Ion (m/z) 156.0 -> Product Ion (m/z) 112.0
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of mandelic acid to Mandelic acid-d5 against the concentration of the mandelic acid standards.
-
Determine the concentration of mandelic acid in the urine samples by interpolating their peak area ratios from the calibration curve.
Bacterial Metabolic Pathway of Mandelic Acid
Mandelic acid is a key intermediate in the degradation of aromatic compounds by various bacteria, such as Pseudomonas putida. The mandelate (B1228975) pathway involves a series of enzymatic reactions that convert mandelic acid to benzoate, which then enters the β-ketoadipate pathway for further metabolism.[2][3][4][5][6][7]
This diagram illustrates the enzymatic conversion of D(-)-Mandelate to Benzoate, which is then further metabolized.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the enzymes of the mandelate pathway by Pseudomonas putida. I. Synthesis of enzymes by the wild type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synthesis of the Enzymes of the Mandelate Pathway by Pseudomonas putida II. Isolation and Properties of Blocked Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the enzymes of the mandelate pathway by Pseudomonas putida. 3. Isolation and properties of constitutive mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Mandelic Acid-2,3,4,5,6-d5: Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the commercial landscape and scientific applications of Mandelic acid-2,3,4,5,6-d5, a deuterated analog of mandelic acid. This document provides a comprehensive overview of its availability from leading chemical suppliers, detailed technical specifications, and a survey of its current and potential applications in research and drug development, with a focus on its use as an internal standard in analytical methods.
Commercial Availability and Key Suppliers
This compound is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The primary suppliers identified include LGC Standards, Santa Cruz Biotechnology (SCBT), and Cayman Chemical. These companies provide the compound in various quantities suitable for research and development purposes.
A summary of key quantitative data from these suppliers is presented in Table 1 for easy comparison. It is important to note that while chemical purity is consistently high across suppliers, isotopic purity, a critical parameter for many applications, may vary. Researchers are advised to consult the certificate of analysis for lot-specific data.
Table 1: Commercial Availability and Specifications of this compound
| Supplier | Product Code/CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity |
| LGC Standards | CDN-D-6354 | C₈H₃D₅O₃ | 157.18 | min 98% | 98 atom % D[1] |
| Santa Cruz Biotechnology | sc-224423 | C₈H₃D₅O₃ | 157.18 | Information not publicly available | Information not publicly available |
| Cayman Chemical | Not specified | C₈H₃D₅O₃ | 157.18 | ≥98% (for non-deuterated)[2] | Information not publicly available |
| MedChemExpress | HY-113333S | C₈H₃D₅O₃ | 157.18 | Information not publicly available | Information not publicly available |
| Amsbio | AMS.TMID-0056-1-MG | Not specified | Not specified | Information not publicly available | Information not publicly available |
Physicochemical Properties
Table 2: Physicochemical Properties of Mandelic Acid (Non-deuterated)
| Property | Value |
| Melting Point | 119-121 °C |
| Solubility | Soluble in water, ethanol, and diethyl ether. |
| pKa | 3.41 |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantitative analysis of mandelic acid in biological matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency, leading to accurate and precise quantification.
Experimental Protocol: Quantification of Mandelic Acid in Urine using HPLC-MS/MS
One documented application of Mandelic acid-d5 is as an internal standard in a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of mandelic acid in urine samples. This is particularly relevant for monitoring occupational exposure to styrene, as mandelic acid is a known metabolite.
Objective: To accurately quantify the concentration of mandelic acid in human urine samples.
Methodology:
-
Sample Preparation: Urine samples are diluted with a solution containing a known concentration of this compound as the internal standard.
-
Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate mandelic acid from other urine matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both mandelic acid and this compound are monitored.
-
Quantification: The ratio of the peak area of the analyte (mandelic acid) to the peak area of the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of mandelic acid in the original urine sample by comparing it to a calibration curve prepared with known concentrations of mandelic acid and a constant concentration of the internal standard.
Potential Applications in Pharmacokinetic Studies
Deuteration of drug molecules is a well-established strategy in drug development to alter their pharmacokinetic profiles. The replacement of hydrogen with deuterium (B1214612) can slow down metabolic processes that involve the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life, increased exposure, and potentially improved therapeutic efficacy or a more favorable dosing regimen.
While specific experimental protocols for using this compound to modulate pharmacokinetics are not yet widely published, its potential in this area is significant. The deuteration on the phenyl ring could influence its metabolism by cytochrome P450 enzymes.
Workflow for Investigating the Pharmacokinetic Impact of Deuteration:
Caption: Workflow for Investigating the Pharmacokinetic Impact of Deuteration.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research on the direct involvement of this compound in cellular signaling pathways. The biological activity of non-deuterated mandelic acid is primarily associated with its antimicrobial properties and its effects on skin as an alpha-hydroxy acid. It is not typically characterized as a signaling molecule that interacts with specific cellular receptors or pathways in the classical sense.
The primary utility of the deuterated form in a biological context is as a stable, non-radioactive tracer to study the absorption, distribution, metabolism, and excretion (ADME) of mandelic acid.
Logical Relationship of Deuterated Compound Application:
Caption: Logical Flow of Deuterated Compound Applications.
Conclusion
This compound is a readily available research chemical with a primary and well-established application as an internal standard for the accurate quantification of mandelic acid. While its potential to modulate the pharmacokinetic properties of mandelic acid is theoretically sound, further experimental investigation is required to fully elucidate these effects. For researchers in analytical chemistry, drug metabolism, and pharmacokinetics, this compound serves as an invaluable tool for precise and reliable quantitative studies. As with any specialized chemical, it is imperative to consult the supplier's certificate of analysis for the most accurate and lot-specific data on purity and isotopic enrichment to ensure the integrity of experimental results.
References
An In-depth Technical Guide to Mandelic Acid-d5 for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Mandelic acid-d5 in metabolic research. Mandelic acid-d5, a deuterium-labeled stable isotope of mandelic acid, serves as an invaluable tool for the accurate quantification of its unlabeled counterpart in biological matrices. Its primary application lies in its use as an internal standard in mass spectrometry-based analytical methods, which is crucial for studies in drug metabolism, pharmacokinetics (DMPK), and toxicology. This guide details the properties of Mandelic acid-d5, experimental protocols for its use, and its role in understanding metabolic pathways.
Introduction to Mandelic Acid and its Deuterated Analog
Mandelic acid (C₈H₈O₃) is an alpha-hydroxy acid that exists as a chiral molecule with two enantiomers, (R)- and (S)-mandelic acid. In humans, it is a key metabolite of styrene (B11656) and ethylbenzene, making its quantification in urine a critical biomarker for occupational and environmental exposure to these industrial solvents.[1][2] Furthermore, derivatives of mandelic acid are formed during the metabolism of endogenous compounds such as adrenaline and noradrenaline.[3]
Mandelic acid-d5 is a form of mandelic acid where five hydrogen atoms on the phenyl group have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling results in a molecule that is chemically identical to mandelic acid but has a higher molecular weight. This mass difference is the key to its utility in metabolic studies, as it can be easily distinguished from the endogenous, unlabeled mandelic acid by a mass spectrometer.[4][5] The primary use of Mandelic acid-d5 is as an internal standard in quantitative analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[4][6] The addition of a known amount of the deuterated standard to a biological sample allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision in the measurement of the unlabeled mandelic acid.[7]
Physical and Chemical Properties
A summary of the key physical and chemical properties of Mandelic acid and its deuterated analog is presented in the table below.
| Property | Mandelic Acid | Mandelic Acid-d5 |
| Chemical Formula | C₈H₈O₃ | C₈H₃D₅O₃ |
| Molecular Weight | 152.15 g/mol | 157.18 g/mol |
| Appearance | White crystalline powder | White to off-white solid |
| Melting Point | 118-121 °C | 120-121 °C |
| Solubility | Soluble in water, ethanol, and ether | Slightly soluble in DMSO, Ethyl Acetate, Methanol (B129727), and Water |
Synthesis of Mandelic Acid-d5
While detailed, specific synthesis protocols for Mandelic acid-d5 are proprietary and not always publicly available, the general approach involves using a deuterated precursor. A common method for synthesizing mandelic acid is the hydrolysis of mandelonitrile, which is formed from the reaction of benzaldehyde (B42025) and a cyanide source.[8] For the synthesis of Mandelic acid-d5, the starting material would be benzaldehyde-d5.
The following diagram illustrates a plausible synthetic pathway for Mandelic acid-d5.
Metabolic Pathways of Mandelic Acid
Mandelic acid is a central molecule in several metabolic pathways, both in microorganisms and in mammals. In humans, the most significant pathway leading to mandelic acid excretion is the metabolism of styrene.
Styrene Metabolism
Styrene, an industrial chemical, is metabolized in the body primarily by cytochrome P450 enzymes to form styrene-7,8-oxide. This epoxide is then hydrolyzed by epoxide hydrolase to styrene glycol, which is further oxidized to mandelic acid and subsequently to phenylglyoxylic acid.[1] The quantification of mandelic acid in urine is therefore a reliable indicator of styrene exposure.[2]
The following diagram illustrates the major metabolic pathway of styrene to mandelic acid.
Experimental Protocols
The use of Mandelic acid-d5 as an internal standard is central to the accurate quantification of mandelic acid in biological samples. Below are detailed protocols for sample preparation and analysis using LC-MS/MS.
Sample Preparation for Urine Analysis
This protocol is adapted from a method for determining mandelic acid in urine.[9][10]
-
Sample Thawing and Dilution:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Filter the urine through a 0.22 µm syringe filter.
-
In a clean microcentrifuge tube, add 200 µL of the filtered urine.
-
Add a known concentration of Mandelic acid-d5 internal standard solution.
-
Add 800 µL of pure water to achieve a 1:5 dilution.
-
Vortex the diluted sample thoroughly.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of unlabeled mandelic acid in a suitable solvent (e.g., methanol or water).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from, for example, 5 to 100 ng/mL.[9]
-
To each calibration standard, add the same concentration of Mandelic acid-d5 internal standard as was added to the unknown samples.
-
The calibration standards should be prepared in a matrix that mimics the biological sample (e.g., a blank urine matrix) to account for matrix effects.
-
LC-MS/MS Analysis
The following is a general LC-MS/MS protocol for the analysis of mandelic acid using Mandelic acid-d5 as an internal standard. Parameters may need to be optimized for specific instruments.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 mm × 2.1 mm, 3.5 µm)[9] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or a gradient elution can be used. A typical starting condition could be 50% A and 50% B.[9] |
| Flow Rate | 400 µL/min[9] |
| Injection Volume | 2 µL[9] |
| Column Temperature | 30 °C |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Mandelic Acid: m/z 151 -> 107 (Quantifier), m/z 151 -> 106 (Qualifier) Mandelic Acid-d5: m/z 156 -> 112 (Quantifier), m/z 156 -> 111 (Qualifier) |
| Collision Energy | Optimized for the specific instrument and transition (typically in the range of 10-30 eV) |
| Spray Voltage | 4500 V[9] |
| Source Temperature | 500 °C |
Note on MRM Transitions: The precursor ion for mandelic acid in negative ion mode is the deprotonated molecule [M-H]⁻ at m/z 151. A common product ion results from the loss of the carboxyl group (CO₂H), leading to a fragment at m/z 107. For Mandelic acid-d5, the precursor ion is at m/z 156, and a corresponding loss of the carboxyl group would result in a fragment at m/z 112. The specific transitions and collision energies should be optimized for the instrument in use.
Data Analysis and Quantification
The quantification of mandelic acid in the biological samples is achieved by constructing a calibration curve.
-
Calibration Curve Construction:
-
Analyze the prepared calibration standards using the optimized LC-MS/MS method.
-
For each standard, calculate the ratio of the peak area of the unlabeled mandelic acid to the peak area of the Mandelic acid-d5 internal standard.
-
Plot the peak area ratio against the known concentration of each calibration standard.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good linearity is indicated by an R² value > 0.99.[9]
-
-
Quantification of Unknown Samples:
-
Analyze the prepared unknown samples using the same LC-MS/MS method.
-
Calculate the peak area ratio of mandelic acid to Mandelic acid-d5 for each unknown sample.
-
Use the equation from the calibration curve to calculate the concentration of mandelic acid in the unknown samples.
-
The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of mandelic acid using Mandelic acid-d5 as an internal standard, based on a reported HPLC-MS/MS method.[6]
| Parameter | Value |
| Linearity Range | 0.1 - 10,000 µg/L |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 mg/L |
| Limit of Quantitation (LOQ) | 0.075 mg/L |
| Accuracy | > 82% |
| Precision (Variability) | < 11% |
Conclusion
Mandelic acid-d5 is an essential tool for researchers and scientists engaged in metabolic studies, particularly in the fields of toxicology and drug metabolism. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision for the reliable quantification of mandelic acid in complex biological matrices. The protocols and data presented in this guide offer a solid foundation for the implementation of robust analytical methods for metabolic research. The ability to accurately measure mandelic acid levels is critical for assessing exposure to industrial chemicals like styrene and for furthering our understanding of various metabolic pathways.
References
- 1. Mass spectral fragmentation patterns of benzilic and mandelic acid hydrazides and their arylidene derivatives -ORCA [orca.cardiff.ac.uk]
- 2. The use of isomeric compounds as internal standards for quantitative mass fragmentography of biological samples. Determination of homovanillic acid in cerebrospinal fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 10. CN103869012B - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
Isotopic Labeling of Mandelic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the isotopic labeling of mandelic acid, a crucial technique for advanced research in drug metabolism, pharmacokinetics, and analytical chemistry. Mandelic acid, an alpha-hydroxy acid, serves as a key metabolite of industrial compounds like styrene (B11656) and is a valuable chiral building block in pharmaceutical synthesis. The introduction of stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) into its structure provides a powerful tool for tracing its metabolic fate, elucidating reaction mechanisms, and enabling precise quantification in complex biological matrices.
Applications of Isotopically Labeled Mandelic Acid
The primary application of isotopically labeled mandelic acid is in quantitative bioanalysis using isotope dilution mass spectrometry.[1] By using a heavy-isotope-labeled version of the analyte as an internal standard, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[2]
Key Applications Include:
-
Pharmacokinetic Studies: Labeled mandelic acid allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without the need for radiolabeling.[1][3]
-
Metabolic Pathway Elucidation: Stable isotopes are instrumental in tracing the transformation of mandelic acid and its precursors in biological systems, helping to identify metabolites and understand enzymatic processes.[1]
-
Biological Monitoring: Deuterated mandelic acid is widely used as an internal standard for quantifying mandelic acid in the urine of workers, which serves as a key biomarker for occupational exposure to styrene.[4]
-
Mechanistic Studies: Isotope effects can be studied to understand the mechanisms of enzymatic reactions and chemical transformations involving mandelic acid.
Synthesis and Experimental Protocols
The synthesis of isotopically labeled mandelic acid involves incorporating a heavy isotope at a specific position in the molecule. While various general methods for isotopic labeling exist, the following protocols are adapted from established syntheses of unlabeled mandelic acid and general isotopic labeling principles.
Carbon-13 (¹³C) Labeling
A common strategy for ¹³C labeling is to start with a ¹³C-labeled precursor. The synthesis of α-¹³C-mandelic acid can be achieved from α-¹³C-α,α-dibromoacetophenone, based on a well-documented procedure for the unlabeled analogue.[5]
Experimental Protocol: Synthesis of α-¹³C-Mandelic Acid
This protocol is adapted from the synthesis of unlabeled mandelic acid from dibromoacetophenone.[5]
-
Preparation of ¹³C-labeled Phenylglyoxal (Intermediate): The starting material, α-¹³C-α,α-dibromoacetophenone, is first hydrolyzed to form the intermediate phenylglyoxal-¹³C.
-
Hydrolysis to Mandelic Acid: In a flask equipped with a mechanical stirrer, dissolve 156 g (3.9 moles) of sodium hydroxide (B78521) in 1.4 L of water. Warm the solution to 60°C.
-
Reaction: Begin vigorous stirring and slowly add the α-¹³C-phenylglyoxal intermediate. The addition should be controlled to maintain the temperature below 65°C. Continue stirring for an additional hour at 65°C.
-
Acidification: After cooling, acidify the solution with concentrated hydrochloric acid.
-
Extraction: Extract the resulting aqueous solution with diethyl ether. A continuous extractor is recommended for optimal recovery.[5]
-
Purification: Remove the ether by distillation. The crude ¹³C-mandelic acid can be further purified by recrystallization from benzene (B151609) to yield the final product.
Caption: Workflow for the synthesis of α-¹³C-Mandelic Acid.
Deuterium (²H) Labeling
Deuterated mandelic acid, particularly with deuterium on the phenyl ring (mandelic acid-d₅), is a preferred internal standard for mass spectrometry.[6] This is typically achieved through catalytic hydrogen-deuterium (H-D) exchange reactions on the final molecule or a late-stage intermediate.[7]
Experimental Protocol: Synthesis of Mandelic Acid-d₅
This is a general procedure based on palladium-catalyzed H-D exchange.[7]
-
Reaction Setup: In a reaction vessel suitable for pressure, combine mandelic acid, a palladium catalyst (e.g., 10% Pd/C), and a deuterium source, typically deuterated water (D₂O).
-
In-situ D₂ Gas Generation: Add a reducing agent like aluminum powder to the D₂O to generate D₂ gas in situ. This creates the necessary deuterating atmosphere.[7]
-
Heating: Heat the reaction mixture to facilitate the exchange. Temperatures around 135°C have been reported for similar H-D exchange reactions on aromatic rings.[7]
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via NMR or MS to determine the degree of deuterium incorporation.
-
Workup: Once the desired level of deuteration is achieved, cool the reaction, filter off the catalyst, and remove the solvent.
-
Purification: The resulting mandelic acid-d₅ can be purified using standard techniques such as recrystallization.
Oxygen-18 (¹⁸O) Labeling
Labeling the carboxylic acid group of mandelic acid with ¹⁸O can be accomplished through acid-catalyzed oxygen exchange with ¹⁸O-enriched water (H₂¹⁸O).[8] This method allows for the incorporation of two ¹⁸O atoms into the carboxyl group.
Experimental Protocol: Synthesis of Carboxyl-¹⁸O₂-Mandelic Acid
This protocol is based on general acid-catalyzed exchange principles.[8][9]
-
Dissolution: Dissolve mandelic acid in a dilute acid solution (e.g., HCl or TFA) prepared with a high concentration of H₂¹⁸O (e.g., 50-95% enriched).
-
Incubation: Incubate the solution at room temperature. The exchange reaction is relatively slow and may take several days to reach equilibrium.[9] For complete labeling, incubation for up to 11 days may be necessary.[8]
-
Monitoring: The incorporation of ¹⁸O can be tracked over time using mass spectrometry, observing the shift in the molecular weight of mandelic acid by +2 (for one ¹⁸O) and +4 (for two ¹⁸O) mass units.
-
Isolation: Once equilibrium is reached, the solvent can be removed under vacuum (lyophilization) to isolate the ¹⁸O₂-mandelic acid product. Further purification is typically not required if the starting material was pure.
Metabolic Pathways of Mandelic Acid
Isotopically labeled mandelic acid is essential for studying its metabolic pathways in various organisms.
Human Metabolism of Styrene
In humans, mandelic acid is a major metabolite of styrene, an industrial chemical.[10] The metabolic pathway proceeds through several key intermediates. Tracing studies using labeled compounds have been crucial in defining this pathway.[4]
Caption: Major metabolic pathway of styrene in humans.
Bacterial Degradation Pathway
Certain bacteria, such as those from the Pseudomonas genus, can utilize mandelic acid as a carbon source. The most well-studied degradation pathway involves a series of enzymatic conversions to benzoic acid, which then enters central metabolism.[11]
Caption: Mandelic acid degradation pathway in P. putida.
An alternative pathway has been identified in Pseudomonas convexa, which involves hydroxylation of the phenyl ring as an initial step.[12]
Quantitative Data and Analysis
The use of isotopically labeled mandelic acid as an internal standard is crucial for accurate quantification. Below are tables summarizing relevant data from the literature.
Table 1: Analytical Method Performance for Mandelic Acid in Urine
| Analyte | Method | Internal Standard | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Mandelic Acid | GC/MS | - | 1.25 µg/mL | [13] |
| Phenylglyoxylic Acid | GC/MS | - | 1.25 µg/mL |[13] |
Table 2: Stereochemistry of Mandelic Acid Metabolites
| Exposure Source | Organism | R/S Isomer Ratio | Notes | Reference |
|---|---|---|---|---|
| Ethylbenzene (B125841) | Human/Rat | R-enantiomer only | Stereospecific metabolism | [4] |
| Styrene | Human (occupational) | 1.14 - 1.27 | Essentially racemic | [4] |
| Synthetic Racemate | - | 1.03 | Control measurement |[4] |
Analytical Workflow Example
The standard workflow for analyzing mandelic acid in a biological sample like urine involves sample preparation, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS), using a deuterated internal standard.
Caption: General workflow for urine analysis using GC-MS.
This technical guide summarizes the essential aspects of synthesizing and applying isotopically labeled mandelic acid. These techniques are indispensable for researchers requiring high precision and accuracy in metabolic studies and quantitative bioanalysis.
References
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of ethylbenzene and styrene to mandelic acid: stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acid-catalyzed oxygen-18 labeling of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid-Catalyzed Oxygen-18 Labeling of Peptides for Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mandelic Acid-2,3,4,5,6-d5: A Technical Guide for Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Mandelic acid-2,3,4,5,6-d5 (Mandelic acid-d5), a deuterated analog of mandelic acid, and its application as an analytical standard. Due to its chemical and isotopic properties, Mandelic acid-d5 is an invaluable tool in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its primary function is as an internal standard to ensure the accuracy and precision of analytical results by correcting for variations during sample preparation and analysis. This guide will cover the physicochemical properties, common applications, detailed experimental protocols for its use in biological matrices, and relevant metabolic pathways.
Introduction
Mandelic acid (C₆H₅CH(OH)COOH) is an aromatic alpha-hydroxy acid that plays a role in various biochemical processes. It is a metabolite of styrene (B11656) and ethylbenzene, making its quantification in biological fluids a key biomarker for occupational and environmental exposure assessment.[1] Furthermore, derivatives of mandelic acid are formed during the metabolism of crucial catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine).
In the realm of analytical chemistry, especially in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest level of accuracy and precision. This compound, with five deuterium (B1214612) atoms on the phenyl ring, serves as an ideal internal standard for the quantification of endogenous or exogenous mandelic acid. Its physical and chemical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
Physicochemical Properties and Specifications
Mandelic acid-d5 is a white crystalline solid soluble in water and polar organic solvents. Its key properties are summarized in the table below. While specific values may vary slightly between suppliers, the following table provides representative data.
| Property | Value |
| Chemical Formula | C₈H₃D₅O₃ |
| Molecular Weight | 157.18 g/mol |
| CAS Number | 70838-71-0 |
| Appearance | White Crystalline Powder |
| Purity | ≥95% to ≥99% (method dependent) |
| Isotopic Enrichment | Typically ≥98% atom % D |
| Solubility | Soluble in water, polar organic solvents |
Applications in Research and Drug Development
The primary application of Mandelic acid-d5 is as an internal standard in analytical methods to quantify mandelic acid in various biological matrices, including urine and plasma.[2] This is crucial in several research areas:
-
Biomonitoring of Occupational and Environmental Exposure: Mandelic acid is a well-established biomarker for exposure to styrene and ethylbenzene. Accurate quantification using a deuterated internal standard is essential for assessing workplace safety and environmental health risks.
-
Pharmacokinetic Studies: In the development of drugs that are metabolized to mandelic acid or its derivatives, Mandelic acid-d5 is used to precisely measure the concentration of the metabolite over time, providing critical data on absorption, distribution, metabolism, and excretion (ADME).
-
Metabolic Research: As a downstream metabolite of catecholamines, the accurate measurement of mandelic acid can provide insights into various physiological and pathological conditions.
-
Clinical Chemistry: Quantification of mandelic acid and related compounds can be important in the diagnosis and monitoring of certain metabolic disorders.
Experimental Protocols
The following are detailed methodologies for the quantification of mandelic acid in human urine using this compound as an internal standard. These protocols are based on established methods and can be adapted for specific laboratory instrumentation and requirements.
Quantification of Mandelic Acid in Urine by LC-MS/MS
This protocol describes a "dilute-and-shoot" method, which is valued for its simplicity and high throughput.
4.1.1. Materials and Reagents
-
This compound (Internal Standard, IS)
-
Mandelic acid (Analytical Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human urine samples
-
0.22 µm syringe filters
4.1.2. Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Mandelic acid and Mandelic acid-d5 into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Mandelic acid primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Mandelic acid-d5 primary stock solution with a 50:50 mixture of methanol and water.
-
4.1.3. Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
To 200 µL of each urine sample, calibrator, and quality control sample, add 50 µL of the 100 ng/mL Mandelic acid-d5 internal standard working solution.
-
Add 750 µL of ultrapure water.
-
Vortex the mixture thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[3]
4.1.4. LC-MS/MS Instrumental Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6.1-8 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (example):
-
Mandelic acid: Precursor ion (m/z) 151.1 → Product ion (m/z) 107.1
-
Mandelic acid-d5: Precursor ion (m/z) 156.1 → Product ion (m/z) 112.1
-
4.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of mandelic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantification of Mandelic Acid in Urine by GC-MS
This protocol involves a derivatization step to increase the volatility of mandelic acid for gas chromatography.
4.2.1. Materials and Reagents
-
This compound (Internal Standard, IS)
-
Mandelic acid (Analytical Standard)
-
Ethyl acetate (B1210297) (GC grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Pyridine (GC grade)
-
Human urine samples
4.2.2. Preparation of Standard and Internal Standard Solutions
-
Prepare stock and working solutions of mandelic acid and Mandelic acid-d5 in a suitable organic solvent like methanol or ethyl acetate.
4.2.3. Sample Preparation and Derivatization
-
To 1 mL of urine, add a known amount of the Mandelic acid-d5 internal standard solution.
-
Acidify the urine sample to a pH of approximately 1-2 with HCl.
-
Saturate the sample with NaCl to improve extraction efficiency.
-
Extract the mandelic acid and the internal standard with 3 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge the sample to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before injection into the GC-MS.
4.2.4. GC-MS Instrumental Conditions
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the TMS-derivatives of mandelic acid and Mandelic acid-d5.
-
4.2.5. Data Analysis
-
Similar to the LC-MS/MS method, quantify mandelic acid based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Metabolic Pathways
Understanding the metabolic context of mandelic acid is crucial for interpreting analytical results. Below are diagrams of key pathways involving mandelic acid.
The Mandelate Pathway
This pathway describes the degradation of mandelate, primarily in microorganisms.
Caption: The Mandelate Degradation Pathway.
Catecholamine Metabolism to Vanillylmandelic Acid (VMA)
Mandelic acid derivatives are end-products of the metabolism of the neurotransmitters epinephrine (B1671497) and norepinephrine.
Caption: Metabolism of Epinephrine and Norepinephrine.
Conclusion
This compound is an essential analytical tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of mandelic acid. Its use as an internal standard in mass spectrometry-based methods significantly enhances the reliability of analytical data. The experimental protocols provided in this guide offer a solid foundation for the implementation of robust analytical methods. Furthermore, an understanding of the metabolic pathways in which mandelic acid is involved provides the necessary context for the interpretation of the obtained results. As with any analytical standard, it is crucial to obtain a certificate of analysis from the supplier to confirm its purity and isotopic enrichment.
References
- 1. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
Safety data sheet for "Mandelic acid-d5"
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive safety and technical overview of Mandelic Acid-d5. It is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. This guide details the toxicological, physical, and chemical properties, as well as essential safety protocols and experimental methodologies.
Section 1: Chemical Identification and Properties
Mandelic acid-d5 is the deuterated form of mandelic acid, an aromatic alpha-hydroxy acid. The deuterium (B1214612) labeling is on the phenyl group. The safety profile of Mandelic Acid-d5 is expected to be closely aligned with that of its non-deuterated counterpart, with the primary physical difference being its molecular weight.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Product Name | (±)-Mandelic-2,3,4,5,6-d5 Acid | [1] |
| CAS Number | 70838-71-0 | [1] |
| Molecular Formula | C₈H₃D₅O₃ | [2] |
| Molecular Weight | 157.18 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 119-121 °C | [4] |
| Solubility | Soluble in water, alcohol, and ether. | [3][5] |
| Stability | Stable under normal conditions. Sensitive to light; darkens and decomposes on prolonged exposure. | [6][7] |
Section 2: Hazard Identification and Toxicological Summary
Mandelic acid is classified as causing serious eye damage.[8] It may also cause skin and respiratory irritation.[7] The toxicological properties of the deuterated form have not been fully investigated, but are presumed to be similar to the non-deuterated compound.
Table 2: Toxicological Data
| Test | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | [9] |
| Skin Irritation/Corrosion | - | - | Not classified as a skin irritant, though contact may cause irritation in some individuals. | [10][11] |
| Serious Eye Damage/Irritation | - | - | Causes serious eye damage (GHS Category 1). | [8][10][11] |
| Respiratory/Skin Sensitization | - | - | No sensitizing effects are known. | [12] |
| Carcinogenicity | - | - | Not listed by IARC, NTP, or OSHA. | [12] |
Section 3: Experimental Protocols
The toxicological data presented in safety data sheets are typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies likely employed to assess the hazards of mandelic acid.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the LD50 and classify a substance based on its acute oral toxicity.
-
Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the subsequent step. The method aims to classify the substance into a toxicity class rather than determining a precise LD50.[13][14]
-
Animal Model: Typically, young adult female rats are used.[15]
-
Procedure:
-
Animals are fasted prior to administration of the substance.[16]
-
The substance is administered orally via gavage in a single dose.[16]
-
A starting dose (e.g., 300 mg/kg) is selected based on available information.[15]
-
A group of animals is dosed at the selected level.
-
The animals are observed for mortality and clinical signs of toxicity for at least 14 days.[15]
-
The number of mortalities within a defined period determines the next step: dosing at a lower or higher fixed dose level or concluding the test.[14]
-
Skin Irritation - OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method is used to identify substances that cause skin irritation.
-
Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[3][17] Irritant chemicals cause damage to the cells, which is measured by a decrease in cell viability.[18]
-
Procedure:
-
The test substance is applied to the surface of the RhE tissue.[18]
-
After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.[18]
-
The tissue is incubated for a post-exposure period (e.g., 42 hours).[18]
-
Cell viability is assessed by the enzymatic conversion of a vital dye (MTT) into a colored formazan (B1609692) salt, which is then measured spectrophotometrically.[17][18]
-
A substance is identified as an irritant if the cell viability is reduced below a certain threshold (≤ 50%) compared to negative controls.[18]
-
Serious Eye Damage/Irritation - OECD Guideline 405 (Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause eye irritation or serious eye damage.
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[12] The degree of eye irritation/corrosion is then evaluated and scored at specific intervals.[12]
-
Animal Model: The albino rabbit is the preferred species.[2]
-
Procedure:
-
A small amount of the test substance is instilled into the conjunctival sac of one eye.[2]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[6][19]
-
Ocular lesions, including effects on the cornea, iris, and conjunctiva, are scored.
-
The duration of observation can be extended up to 21 days to assess the reversibility of the effects.[12][19]
-
The use of analgesics and anesthetics is recommended to minimize animal pain and distress.[2]
-
Section 4: Handling, Storage, and First Aid
Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area.[1]
-
Avoid formation of dust and aerosols.[1]
-
Wear appropriate protective clothing, including chemical-resistant gloves and a lab coat.[1]
-
Use tightly fitting safety goggles or a face shield.[1]
-
Wash hands thoroughly after handling.[10]
Storage
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Protect from light.[7]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[10][11]
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[11]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician if symptoms occur.[8][20]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][20]
Section 5: Visualized Workflows and Pathways
First Aid Response Workflow
Caption: Workflow for first aid response to Mandelic Acid-d5 exposure.
Spill Cleanup and Containment Workflow
Caption: Step-by-step workflow for safe cleanup of a Mandelic Acid-d5 spill.
Bacterial Metabolic Pathway of Mandelic Acid
Mandelic acid is degraded by some bacteria, such as Pseudomonas putida, through a specific metabolic pathway.[21][22]
Caption: Bacterial degradation pathway of mandelic acid.
References
- 1. targetmol.com [targetmol.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. thepsci.eu [thepsci.eu]
- 5. policycommons.net [policycommons.net]
- 6. ecetoc.org [ecetoc.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. avenalab.com [avenalab.com]
- 11. avenalab.com [avenalab.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. researchgate.net [researchgate.net]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. umwelt-online.de [umwelt-online.de]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. x-cellr8.com [x-cellr8.com]
- 19. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Mandelic Acid using Mandelic acid-2,3,4,5,6-d5 by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid, an alpha-hydroxy acid, is a significant biomarker for exposure to styrene (B11656) and is also utilized in the synthesis of various pharmaceuticals. Accurate and precise quantification of mandelic acid in biological matrices is crucial for toxicological assessments and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution using a deuterated internal standard is a robust and highly specific method for this purpose. The use of Mandelic acid-2,3,4,5,6-d5 as an internal standard ensures reliable quantification by correcting for variations during sample preparation and analysis.[1]
This document provides detailed application notes and experimental protocols for the quantitative analysis of mandelic acid in biological samples, such as urine and plasma, using this compound as an internal standard followed by GC-MS analysis.
Physicochemical Properties
A fundamental understanding of the analyte and its deuterated analog is essential for method development.
| Property | Mandelic Acid | This compound |
| Chemical Formula | C₈H₈O₃ | C₈H₃D₅O₃ |
| Molecular Weight | 152.15 g/mol | 157.18 g/mol |
| Appearance | White crystalline powder | Not specified, expected to be a white solid |
| Solubility | Soluble in water and polar organic solvents. | Expected to have similar solubility to mandelic acid. |
| Boiling Point | 321.8 °C (decomposes) | Not specified, expected to be similar to mandelic acid. |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the described GC-MS method. This data is compiled from typical validation results for the analysis of organic acids using deuterated internal standards.
Table 1: Calibration Curve and Linearity
| Analyte | Internal Standard | Matrix | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Mandelic Acid | This compound | Urine/Plasma | 0.1 - 100 | ≥ 0.995 |
Table 2: Method Validation Parameters
| Parameter | Specification | Typical Value |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 µg/mL |
| Precision (RSD%) | Intra-day and Inter-day | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration | ± 10% |
| Recovery (%) | Extraction Efficiency | 85 - 115% |
Experimental Protocols
A detailed methodology for the quantitative analysis of mandelic acid is provided below.
Materials and Reagents
-
Mandelic Acid (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Ethyl Acetate (B1210297) (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Hydrochloric Acid (HCl)
-
Sodium Sulfate (anhydrous)
-
Biological matrix (e.g., urine, plasma)
Sample Preparation Workflow
Caption: Workflow for the extraction and derivatization of mandelic acid from biological samples.
Detailed Sample Preparation Protocol
-
Sample Collection: Collect urine or plasma samples using standard procedures. Store at -20°C or below until analysis.
-
Internal Standard Spiking: To 1 mL of the biological sample in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 100 µg/mL solution in methanol).
-
Acidification: Acidify the sample to a pH of approximately 1-2 by adding concentrated HCl dropwise.
-
Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate to the acidified sample. Vortex vigorously for 2 minutes and then centrifuge to separate the layers. Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA (or BSTFA + 1% TMCS). Cap the vial tightly and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives. After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines the recommended GC-MS parameters for the analysis of TMS-derivatized mandelic acid.
Table 3: GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 or equivalent |
| Mass Spectrometer | Agilent 5977 or equivalent |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, specific ions for the TMS-derivatized mandelic acid and its deuterated internal standard are monitored. The derivatization process adds two trimethylsilyl groups to the mandelic acid molecule.
Logical Relationship for Ion Selection
Caption: Selection of quantifier and qualifier ions for the analyte and internal standard.
Table 4: Selected Ions for Monitoring
| Compound | Role | m/z |
| Mandelic Acid-2TMS | Quantifier | 179 |
| Qualifier | 207 | |
| This compound-2TMS | Quantifier | 184 |
| Qualifier | 212 |
Note: The exact m/z values should be confirmed by analyzing the mass spectrum of the derivatized standards on the specific instrument being used.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the quantifier ions of both mandelic acid and this compound at their respective retention times.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Quantification: Determine the concentration of mandelic acid in the unknown samples by calculating their analyte/internal standard peak area ratios and interpolating from the calibration curve.
Conclusion
The use of this compound as an internal standard in a GC-MS assay provides a highly reliable and accurate method for the quantification of mandelic acid in complex biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this robust analytical technique in their laboratories. The provided validation parameters serve as a benchmark for expected method performance.
References
Application Notes and Protocols for the Use of Mandelic Acid-d5 as an Internal Standard in HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid is a key biomarker for assessing exposure to styrene (B11656), a widely used industrial chemical.[1] Accurate and precise quantification of mandelic acid in biological matrices, such as urine, is crucial for both occupational health monitoring and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose. The use of a stable isotope-labeled internal standard, such as Mandelic acid-d5, is highly recommended to improve the accuracy and reliability of the quantification. This is because an ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby compensating for variations during sample preparation and analysis.[1]
This document provides detailed application notes and protocols for the use of Mandelic acid-d5 as an internal standard for the quantitative analysis of mandelic acid in urine by both HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) and HPLC with Ultraviolet (UV) detection.
Physicochemical Properties of Mandelic Acid-d5
An understanding of the physical and chemical properties of the internal standard is essential for its proper handling and use.
| Property | Value |
| Chemical Name | (±)-Mandelic-2,3,4,5,6-d5 Acid |
| Synonyms | α-Hydroxy-benzene-d5-acetic Acid |
| CAS Number | 70838-71-0 |
| Molecular Formula | C₈H₃D₅O₃ |
| Molecular Weight | 157.18 g/mol |
| Appearance | White to Off-White Solid |
| Purity | Typically ≥98% |
| Storage | Store at 2-8°C, protected from light. |
Styrene Metabolism and the Role of Mandelic Acid
Styrene is metabolized in the liver, primarily by cytochrome P450 enzymes, to styrene-7,8-oxide. This epoxide is then hydrolyzed to styrene glycol, which is further oxidized to mandelic acid and phenylglyoxylic acid, the major urinary metabolites.[1] The accurate measurement of mandelic acid is therefore a reliable indicator of styrene exposure.
Protocol 1: Quantitative Analysis of Mandelic Acid in Urine by HPLC-MS/MS
This protocol is based on an isotopic dilution method which is highly specific and sensitive, and effectively compensates for matrix effects.[1]
Experimental Workflow
Materials and Reagents
-
Mandelic Acid (analytical standard)
-
Mandelic acid-d5 (≥98% isotopic purity)
-
Methanol (B129727) (HPLC grade)
-
Acetic Acid (glacial)
-
Ultrapure Water
-
Urine samples (stored at -20°C)
Solutions Preparation
-
Mandelic Acid Stock Solution (100 mg/L): Accurately weigh 10 mg of mandelic acid and dissolve it in 100 mL of methanol.
-
Mandelic acid-d5 Internal Standard Stock Solution (100 mg/L): Accurately weigh 10 mg of Mandelic acid-d5 and dissolve it in 100 mL of methanol.
-
Mandelic acid-d5 Spiking Solution (10 mg/L): Dilute the Mandelic acid-d5 stock solution 1:10 with methanol.
-
Calibration Standards: Prepare a series of calibration standards in methanol by serial dilution of the mandelic acid stock solution. A typical concentration range is 0.1 to 10 mg/L. Each calibration standard should be spiked with the Mandelic acid-d5 spiking solution to a final concentration of 1 mg/L.
Sample Preparation
-
Thaw urine samples to room temperature.
-
To 1 mL of urine, add 100 µL of the 10 mg/L Mandelic acid-d5 spiking solution.
-
Add 1 mL of 2% acetic acid in water.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.2 µm syringe filter into an HPLC vial.
HPLC-MS/MS Conditions
| Parameter | Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Kinetex 2.6 µm C18 100 Å, 100 x 4.6 mm |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Methanol |
| Gradient | A suitable gradient to separate mandelic acid from matrix interferences. A typical starting condition is 95% A, holding for 1 minute, then a linear gradient to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Mandelic Acid: 151.1 -> 107.1; Mandelic acid-d5: 156.1 -> 112.1 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | -4500 V |
| Collision Energy & DP | Optimize using instrument software. |
Quantitative Data Summary
The following table summarizes the validation parameters for the HPLC-MS/MS method.[1]
| Parameter | Mandelic Acid |
| Linearity Range | 0.1 - 10 mg/L |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 mg/L |
| Limit of Quantification (LOQ) | 0.075 mg/L |
| Accuracy (% Recovery) | 82 - 110% |
| Precision (%RSD) | < 11% |
Protocol 2: Quantitative Analysis of Mandelic Acid in Urine by HPLC-UV
This protocol provides a cost-effective alternative to HPLC-MS/MS for the quantification of mandelic acid. While less sensitive and specific, with proper validation and the use of an internal standard, it can provide reliable results.
Experimental Workflow
Materials and Reagents
-
Mandelic Acid (analytical standard)
-
Mandelic acid-d5 (≥98% isotopic purity)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium Dihydrogen Phosphate
-
1-Decanesulfonic acid sodium salt
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Ultrapure Water
-
Urine samples (stored at -20°C)
Solutions Preparation
-
Mandelic Acid Stock Solution (1000 mg/L): Accurately weigh 100 mg of mandelic acid and dissolve it in 100 mL of acetonitrile.
-
Mandelic acid-d5 Internal Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of Mandelic acid-d5 and dissolve it in 100 mL of acetonitrile.
-
Mandelic acid-d5 Spiking Solution (100 mg/L): Dilute the Mandelic acid-d5 stock solution 1:10 with acetonitrile.
-
Mobile Phase: 0.017 M KH₂PO₄ (pH 3.3) with 0.003 M 1-decanesulfonic acid sodium salt in water (87%) and acetonitrile (13%).
-
Calibration Standards: Prepare a series of calibration standards in a mixture of mobile phase A and acetonitrile. A typical concentration range is 1 to 40 mg/L. Each calibration standard should be spiked with the Mandelic acid-d5 spiking solution to a final concentration of 10 mg/L.
Sample Preparation
-
Thaw urine samples to room temperature.
-
To 200 µL of urine, add 20 µL of the 100 mg/L Mandelic acid-d5 spiking solution.
-
Acidify the sample with 50 µL of 6N HCl.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Conditions
| Parameter | Setting |
| HPLC System | Shimadzu Prominence or equivalent |
| Column | Inertsil ODS-80A, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 87% [0.017 M KH₂PO₄ (pH 3.3) with 0.003 M 1-decanesulfonic acid sodium salt] and 13% Acetonitrile |
| Elution Mode | Isocratic |
| Flow Rate | 1.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| UV Detector | 225 nm |
Quantitative Data Summary
The following table summarizes the validation parameters for a typical HPLC-UV method for mandelic acid.
| Parameter | Mandelic Acid |
| Linearity Range | 1 - 40 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.084 mg/L |
| Limit of Quantification (LOQ) | 0.28 mg/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 5% |
Conclusion
The use of Mandelic acid-d5 as an internal standard significantly enhances the robustness and accuracy of HPLC methods for the quantification of mandelic acid in biological samples. The HPLC-MS/MS method offers superior sensitivity and specificity, making it the preferred choice for analyses requiring low detection limits and high confidence in compound identification. The HPLC-UV method, while less sensitive, provides a reliable and cost-effective alternative for routine monitoring where higher concentrations of mandelic acid are expected. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own analytical methods for mandelic acid.
References
Application Notes and Protocols for the Quantitative Analysis of Styrene Metabolites Using Mandelic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrene (B11656), a key monomer in the production of plastics and resins, is metabolized in the body to several compounds, primarily mandelic acid (MA) and phenylglyoxylic acid (PGA).[1][2] Monitoring the levels of these metabolites in biological matrices, such as urine, is crucial for assessing occupational and environmental exposure, as well as for understanding the toxicokinetics of styrene. This application note provides a detailed protocol for the sensitive and selective quantification of mandelic acid and phenylglyoxylic acid in urine using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with mandelic acid-d5 as an internal standard. The use of an isotopic dilution technique is critical for correcting matrix effects, which can significantly impact the accuracy of results in complex biological samples.[1][2][3]
Metabolic Pathway of Styrene
Styrene is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of styrene-7,8-oxide. This intermediate is then hydrolyzed to styrene glycol, which is further oxidized to mandelic acid and subsequently to phenylglyoxylic acid. These acidic metabolites are then excreted in the urine.
Experimental Workflow
The analytical workflow for the quantification of styrene metabolites involves sample collection, preparation, LC-MS/MS analysis, and data processing. The use of an internal standard at the beginning of the sample preparation process is essential for accurate quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of mandelic acid and phenylglyoxylic acid.
Table 1: Method Detection and Quantification Limits [1][2][4][5]
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Mandelic Acid (MA) | 0.081 - 0.551 | 0.269 - 1.836 |
| Phenylglyoxylic Acid (PGA) | 0.081 | 0.269 |
Table 2: Calibration and Linearity [4][5]
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Mandelic Acid (MA) | 10 - 1000 | > 0.999 |
| Phenylglyoxylic Acid (PGA) | 10 - 1000 | > 0.999 |
Table 3: Precision and Accuracy (Recovery) [4][5]
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |
| Mandelic Acid (MA) | < 5 | < 5 | 92.75 - 101.09 |
| Phenylglyoxylic Acid (PGA) | < 5 | < 5 | 90.47 - 99.83 |
Experimental Protocols
Reagents and Materials
-
Mandelic acid, phenylglyoxylic acid, and mandelic acid-d5 standards
-
HPLC-grade methanol (B129727) and water
-
Glacial acetic acid
-
0.22 µm syringe filters
-
Urine samples
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of mandelic acid, phenylglyoxylic acid, and mandelic acid-d5 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a suitable solvent (e.g., methanol or water) to create a calibration curve (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of mandelic acid-d5 (e.g., 1 µg/mL) in methanol.
Sample Preparation[1]
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add 10 µL of the mandelic acid-d5 internal standard working solution (1 µg/mL).
-
Add 890 µL of 2% acetic acid in water to bring the total volume to 1 mL.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These may need to be optimized for your specific instrumentation.
Table 4: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 5: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions (MRM) | Mandelic Acid: 151 -> 107Phenylglyoxylic Acid: 149 -> 105Mandelic Acid-d5: 156 -> 112 |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | -4500 V |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of mandelic acid and phenylglyoxylic acid in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Adjust the final concentration for the initial dilution factor.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of the primary styrene metabolites, mandelic acid and phenylglyoxylic acid, in urine samples. The use of LC-MS/MS with an isotopic internal standard, mandelic acid-d5, ensures high sensitivity, specificity, and accuracy by effectively mitigating matrix effects. The provided workflow, quantitative data, and detailed protocols offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for reliable biomonitoring of styrene exposure and related research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "Mandelic acid-2,3,4,5,6-d5" in urine analysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid is a key biological marker for assessing exposure to common industrial solvents such as styrene (B11656) and ethylbenzene (B125841).[1][2][3] Accurate and sensitive quantification of mandelic acid in urine is crucial for occupational health monitoring and toxicological studies. The use of a stable isotope-labeled internal standard, such as Mandelic acid-2,3,4,5,6-d5 (Mandelic acid-d5), is the gold standard for mass spectrometry-based analytical methods. This deuterated analog closely mimics the chemical and physical properties of the endogenous mandelic acid, allowing for precise correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and reliability of the results.[4]
This document provides detailed application notes and experimental protocols for the quantitative analysis of mandelic acid in human urine using Mandelic acid-d5 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Styrene to Mandelic Acid
Styrene is primarily metabolized in the liver. The initial and critical step involves the oxidation of the vinyl group by cytochrome P450 enzymes to form styrene-7,8-oxide.[1][2][5] This epoxide is then hydrolyzed by epoxide hydrolase to styrene glycol. Subsequently, styrene glycol is oxidized to mandelic acid, which can be further metabolized to phenylglyoxylic acid.[1][2][5] Both mandelic acid and phenylglyoxylic acid are the major metabolites excreted in urine and serve as reliable biomarkers of styrene exposure.[1][5]
Figure 1: Metabolic pathway of styrene.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described in the protocols.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Linearity Range | 10 - 1000 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 0.551 ng/mL | [6] |
| Limit of Quantitation (LOQ) | 1.836 ng/mL | [6] |
| Recovery | 92.75% - 101.09% | [6] |
| Intra-day Precision (%CV) | < 5% | [6] |
| Inter-day Precision (%CV) | < 5% | [6] |
Table 2: GC-MS Method Performance
| Parameter | Value | Reference |
| Linearity Range | 1.25 - 160 µg/mL | [7][8] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Limit of Quantitation (LOQ) | 1.25 µg/mL | [7][8] |
| Recovery | 83.46% - 93.6% | [7][8] |
| Intra-day Precision (%CV) | < 7.5% | [9] |
| Inter-day Precision (%CV) | < 7.5% | [9] |
Experimental Protocols
A generalized experimental workflow for the analysis of mandelic acid in urine is presented below.
Figure 2: Experimental workflow for urine analysis.
Protocol 1: Analysis of Mandelic Acid in Urine by LC-MS/MS
This protocol details a dilute-and-shoot method for rapid and sensitive quantification.
1. Materials and Reagents
-
Mandelic Acid (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human Urine (blank)
-
0.22 µm syringe filters
2. Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of mandelic acid and Mandelic acid-d5 in methanol.
-
Working Standard Solutions: Serially dilute the mandelic acid stock solution with a 50:50 mixture of methanol and water to prepare calibration standards at concentrations ranging from 10 to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Mandelic acid-d5 stock solution with a 50:50 mixture of methanol and water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human urine with known amounts of mandelic acid.
3. Sample Preparation
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of urine sample, calibration standard, or QC sample.
-
Add 50 µL of the internal standard working solution (100 ng/mL Mandelic acid-d5) to all tubes except for the blank.
-
Add 750 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Filter the mixture through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., Waters HSS T3, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Mandelic Acid: 151.0 -> 107.0
-
Mandelic acid-d5: 156.0 -> 112.0
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
5. Data Analysis
-
Integrate the peak areas for both mandelic acid and Mandelic acid-d5.
-
Calculate the ratio of the peak area of mandelic acid to the peak area of Mandelic acid-d5.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of mandelic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of Mandelic Acid in Urine by GC-MS
This protocol involves a derivatization step to increase the volatility of mandelic acid for GC-MS analysis.
1. Materials and Reagents
-
Mandelic Acid (analytical standard)
-
This compound (internal standard)
-
Ethyl Acetate (B1210297) (GC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Human Urine (blank)
2. Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of mandelic acid and Mandelic acid-d5 in methanol.
-
Working Standard Solutions: Prepare calibration standards in blank urine at concentrations ranging from 1.25 to 160 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Mandelic acid-d5 stock solution in methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human urine.
3. Sample Preparation and Derivatization
-
To a glass tube, add 1 mL of urine sample, calibration standard, or QC sample.
-
Add 50 µL of the internal standard working solution (10 µg/mL Mandelic acid-d5).
-
Acidify the sample to pH 1-2 with HCl.
-
Saturate the sample with NaCl.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of BSTFA with 1% TMCS and 10 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool to room temperature and transfer to a GC autosampler vial.
4. GC-MS Instrumentation and Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS System: Single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Ions (for TMS derivative):
-
Mandelic Acid: m/z 282 (molecular ion), 267, 179
-
Mandelic acid-d5: m/z 287 (molecular ion), 272, 184
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
5. Data Analysis
-
Integrate the peak areas for the selected ions of the TMS derivatives of mandelic acid and Mandelic acid-d5.
-
Calculate the ratio of the peak area of the mandelic acid derivative to the peak area of the Mandelic acid-d5 derivative.
-
Construct a calibration curve and determine the concentration of mandelic acid in unknown samples as described in the LC-MS/MS protocol.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantification of mandelic acid in urine. Both the LC-MS/MS and GC-MS methods presented offer high sensitivity and accuracy, making them suitable for biomonitoring studies of styrene and ethylbenzene exposure in research, clinical, and industrial hygiene settings. The choice between the two methods will depend on the specific requirements of the study, including desired sample throughput, sensitivity, and available instrumentation. The LC-MS/MS method offers simpler sample preparation, while the GC-MS method is a well-established alternative.
References
- 1. Scandinavian Journal of Work, Environment & Health - Styrene, its metabolism and the evaluation of hazards in industry. [sjweh.fi]
- 2. Metabolism of the styrene metabolite 4-vinylphenol by rat and mouse liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of mandelic acid enantiomers in urine by gas chromatography and electron-capture or flame ionisation detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Mandelic Acid using Mandelic Acid-d5 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid is a key biomarker for monitoring occupational exposure to styrene (B11656), a widely used industrial chemical. Accurate and sensitive quantification of mandelic acid in biological matrices, such as urine and plasma, is crucial for assessing exposure levels and ensuring workplace safety. This application note provides a detailed protocol for the quantitative analysis of mandelic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with mandelic acid-d5 as an internal standard. The use of a stable isotope-labeled internal standard like mandelic acid-d5 is critical for correcting matrix effects and ensuring the accuracy and reliability of the results.[1][2][3]
Experimental Protocols
This section outlines the detailed methodologies for the quantification of mandelic acid in urine samples.
Materials and Reagents
-
Mandelic Acid: Analytical standard grade
-
Mandelic Acid-d5: Isotopic purity ≥ 98%
-
Methanol: HPLC or LC-MS grade
-
Acetonitrile: HPLC or LC-MS grade
-
Formic Acid: LC-MS grade
-
Water: Deionized or Milli-Q grade
-
Urine samples: Collected from subjects
Sample Preparation
A simple "dilute and shoot" method is commonly employed for urine sample preparation, minimizing sample handling and potential for error.[4][5]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine sample with deionized water or the initial mobile phase. A common dilution factor is 1:4 (e.g., 200 µL of urine diluted with 800 µL of water).[4]
-
Add the mandelic acid-d5 internal standard solution to the diluted sample to a final concentration of 1.0 mg/L.[3]
-
Vortex the mixture thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[4]
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is typically used for the separation of mandelic acid. An example is a Kinetex 2.6 µm C-18 analytical column.[3]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A gradient elution is typically used to achieve optimal separation. The specific gradient profile should be optimized based on the column and system used.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-20 µL[3]
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for the analysis of mandelic acid.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor and product ions for mandelic acid and mandelic acid-d5 should be optimized on the mass spectrometer being used. Based on available data, the following transitions can be used as a starting point:[3]
-
Mandelic Acid: Precursor ion (m/z) 151.0 → Product ion (m/z) 107.3[3]
-
Mandelic Acid-d5: Precursor ion (m/z) 156.0 → Product ion (m/z) 112.3
-
-
Instrument Parameters: Other parameters such as collision energy, declustering potential, and source temperature should be optimized to achieve the best signal intensity and peak shape.
Data Presentation
The quantitative performance of the method should be evaluated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes typical performance data from various studies.
| Parameter | Mandelic Acid | Phenylglyoxylic Acid (a common co-metabolite) | Reference |
| Linearity Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL | [5][6] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [5] |
| Limit of Detection (LOD) | 0.02 mg/L | 0.015 mg/L | [1][3][7] |
| Limit of Quantification (LOQ) | 0.075 mg/L | 0.040 mg/L | [1][3][7] |
| Accuracy | > 82% | > 82% | [1][3][7] |
| Precision (Variability) | < 11% | < 11% | [1][3][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of mandelic acid in urine using LC-MS/MS.
Caption: Experimental workflow for mandelic acid quantification.
Metabolic Pathway of Styrene to Mandelic Acid
Mandelic acid is a major metabolite of styrene. Understanding its metabolic pathway is essential for interpreting biomonitoring data. The diagram below shows the primary route of styrene metabolism to mandelic acid in the human body.[2][6][8]
Caption: Metabolic pathway of styrene to mandelic acid.
References
- 1. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cejph.szu.cz [cejph.szu.cz]
- 3. researchgate.net [researchgate.net]
- 4. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 5. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolism of ethylbenzene and styrene to mandelic acid: stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mandelic Acid-d5 in Pharmacokinetic Studies of Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid, an alpha-hydroxy acid, is a metabolite of styrene (B11656) and ethylbenzene (B125841), and is also used in various dermatological formulations. Understanding its pharmacokinetic profile is crucial for assessing exposure to its parent compounds and for evaluating its safety and efficacy in clinical applications. Mandelic acid-d5, a deuterated analog of mandelic acid, serves as an invaluable tool in these studies. Primarily utilized as an internal standard in bioanalytical methods, its near-identical chemical properties to mandelic acid ensure accurate quantification by correcting for variability during sample processing and analysis.[1] This document provides detailed application notes and protocols for the use of mandelic acid-d5 in the pharmacokinetic analysis of mandelic acid.
Application of Mandelic Acid-d5 in Pharmacokinetic Studies
The primary application of mandelic acid-d5 in pharmacokinetic studies is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of mandelic acid in biological matrices such as plasma and urine. The use of a SIL-IS is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it minimizes analytical variability.
While less common, mandelic acid-d5 can also be used as a tracer to investigate the metabolism and disposition of mandelic acid itself. By administering a known amount of mandelic acid-d5 and subsequently measuring the concentrations of both the labeled and unlabeled compounds, researchers can distinguish between exogenously administered and endogenously produced mandelic acid, and study its metabolic pathways without the confounding presence of a pre-existing baseline.
Experimental Protocols
Bioanalytical Method for Quantification of Mandelic Acid in Human Plasma
This protocol outlines a method for the quantitative analysis of mandelic acid in human plasma using mandelic acid-d5 as an internal standard, followed by LC-MS/MS analysis.
a. Materials and Reagents:
-
Mandelic Acid (analytical standard)
-
Mandelic Acid-d5 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (blank)
b. Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike with 10 µL of mandelic acid-d5 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| Monitored Transitions | Mandelic Acid: m/z 151 -> 107; Mandelic Acid-d5: m/z 156 -> 112 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures | Optimized for the specific instrument |
d. Method Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; analyte response is identifiable, discrete, and reproducible with a precision of ±20% and accuracy of 80-120%. |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
Hypothetical Pharmacokinetic Study Protocol
This protocol describes a hypothetical single-dose, open-label study to determine the pharmacokinetic profile of mandelic acid in healthy human volunteers using mandelic acid-d5 as a tracer.
a. Study Design:
-
Subjects: 12 healthy adult volunteers (6 male, 6 female).
-
Study Drug: A single oral dose of a formulation containing a known amount of mandelic acid and a precisely defined amount of mandelic acid-d5.
-
Blood Sampling: Blood samples (approx. 5 mL) will be collected in EDTA tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of both mandelic acid and mandelic acid-d5 will be determined using a validated LC-MS/MS method as described above.
b. Pharmacokinetic Analysis: The plasma concentration-time data for both mandelic acid and mandelic acid-d5 will be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Terminal elimination half-life (t1/2)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
Data Presentation
Table 1: Reference Pharmacokinetic Parameters of Mandelic Acid in Humans
The following data is compiled from existing literature and is provided for reference. A direct comparative pharmacokinetic study of mandelic acid and mandelic acid-d5 was not identified in the search results.
| Parameter | Value | Reference |
| Elimination Half-life (t1/2) | Biphasic: 3.1 h (initial phase), 24.5 h (terminal phase) | [2] |
| Cmax | Peak plasma concentrations observed 2 hours post-ingestion. | [3] |
| Tmax | ~2 hours | [3] |
Table 2: Example LC-MS/MS Parameters for Mandelic Acid and Mandelic Acid-d5
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mandelic Acid | 151 | 107 | 15 |
| Mandelic Acid-d5 (IS) | 156 | 112 | 15 |
Visualizations
Experimental Workflow for Bioanalysis
References
- 1. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary mandelic acid as an exposure test for ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Separation of Mandelic Acid Enantiomers Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid, a chiral carboxylic acid, is a crucial building block in the synthesis of many pharmaceuticals. The differential pharmacological and toxicological profiles of its enantiomers, (R)- and (S)-mandelic acid, necessitate a precise and accurate analytical method for their separation and quantification. This document provides a detailed protocol for the chiral separation of mandelic acid enantiomers using a deuterated internal standard, a technique that ensures high accuracy and precision in quantitative analysis. The use of a stable isotope-labeled internal standard, such as deuterated mandelic acid, is considered the gold standard in bioanalytical method validation as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1][2][3]
This method is applicable for the analysis of mandelic acid enantiomers in various matrices, including pharmaceutical formulations, biological samples (plasma, urine), and environmental samples. The protocol described herein utilizes High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for separation and mass spectrometry (MS) for detection, a common and robust approach for such analyses.
Principle of Chiral Separation with a Deuterated Internal Standard
The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) in the HPLC column. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of mandelic acid, leading to different retention times for the (R)- and (S)-enantiomers.
A deuterated internal standard (IS), which is chemically identical to the analyte but has a higher mass due to the replacement of one or more hydrogen atoms with deuterium, is added to the sample at a known concentration.[2] The deuterated standard co-elutes with the non-deuterated analyte and experiences similar ionization and matrix effects in the mass spectrometer.[2][3] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as any variations during the analytical process will affect both the analyte and the internal standard to the same extent.[1][2]
Experimental Protocols
Materials and Reagents
-
(R)-Mandelic Acid (≥99% purity)
-
(S)-Mandelic Acid (≥99% purity)
-
Racemic Mandelic Acid
-
Deuterated Mandelic Acid (e.g., Mandelic acid-d5, ≥98% isotopic purity)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (B130326)
-
Trifluoroacetic acid (TFA)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, and column oven.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source, capable of selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Chiral HPLC Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) or equivalent cellulose-based chiral column.[4]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve approximately 10 mg of (R)-mandelic acid, (S)-mandelic acid, and deuterated mandelic acid in 10 mL of methanol in separate volumetric flasks.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the primary stock solutions with the mobile phase or an appropriate solvent mixture to create calibration standards at various concentration levels.
-
-
Internal Standard Working Solution (e.g., 10 µg/mL):
-
Dilute the deuterated mandelic acid primary stock solution with the mobile phase to achieve the desired concentration.
-
Sample Preparation
The sample preparation method will vary depending on the matrix. A generic liquid-liquid extraction (LLE) protocol for a biological matrix is provided below.
-
To 100 µL of the sample (e.g., plasma, urine), add 10 µL of the deuterated mandelic acid internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an HPLC vial for analysis.
HPLC-MS/MS Method
-
HPLC Conditions:
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[4]
-
Mobile Phase: A typical mobile phase for normal phase chiral separation is a mixture of n-hexane and isopropanol with a small amount of an acidic modifier. For example, n-Hexane:Isopropanol:TFA (80:20:0.1, v/v/v).[4] The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL[4]
-
-
MS/MS Conditions (Negative Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
Mandelic Acid: m/z 151 -> 107 (Quantifier), m/z 151 -> 133 (Qualifier)
-
Deuterated Mandelic Acid (d5): m/z 156 -> 112
-
-
Note: The specific MS/MS parameters should be optimized for the instrument being used.
Data Presentation
The following tables summarize typical quantitative data that can be expected from this method. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic Performance
| Parameter | (R)-Mandelic Acid | (S)-Mandelic Acid |
| Retention Time (min) | ~8.5 | ~10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0[4]} |
| Tailing Factor | < 1.5 | < 1.5 |
| Theoretical Plates | > 3000 | > 3000 |
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Matrix Effect | 85% - 115% |
| Recovery | Consistent and reproducible |
Visualizations
Experimental Workflow
Caption: Workflow for the chiral separation and quantification of mandelic acid.
Principle of Chiral Separation with Internal Standard
Caption: Differential interaction with the chiral stationary phase leads to separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Occupational Exposure to Styrene using Mandelic Acid-2,3,4,5,6-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrene (B11656), a key monomer in the production of plastics and resins, poses a potential health risk to workers in various industries. Monitoring occupational exposure is crucial to ensure workplace safety and mitigate the risk of adverse health effects. The primary method for biological monitoring of styrene exposure is the quantification of its major urinary metabolites: mandelic acid (MA) and phenylglyoxylic acid (PGA). Mandelic acid accounts for approximately 85% of the absorbed styrene dose. To ensure the accuracy and reliability of these measurements, especially in complex biological matrices like urine, the use of a stable isotope-labeled internal standard is highly recommended. Mandelic acid-2,3,4,5,6-d5 (Mandelic Acid-d5) serves as an ideal internal standard for the quantification of mandelic acid by isotope dilution mass spectrometry. Its chemical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass, allowing for precise correction of matrix effects and variations in sample preparation and instrument response.
These application notes provide detailed protocols for the analysis of mandelic acid in urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Mandelic Acid-d5 as an internal standard.
Metabolic Pathway of Styrene
Styrene is metabolized in the body primarily by the cytochrome P450 monooxygenase system in the liver. The initial step involves the oxidation of the vinyl group to form styrene-7,8-oxide, a reactive epoxide. This intermediate is then hydrolyzed by epoxide hydrolase to styrene glycol, which is further oxidized to mandelic acid and subsequently to phenylglyoxylic acid. These metabolites are then excreted in the urine.
Caption: Metabolic pathway of styrene to its urinary metabolites.
Experimental Protocols
Protocol 1: Quantitative Analysis of Mandelic Acid in Urine by HPLC-MS/MS
This protocol details the determination of mandelic acid in urine samples using an HPLC-MS/MS system with Mandelic Acid-d5 as an internal standard.
1. Materials and Reagents
-
Mandelic Acid (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples (collected from exposed individuals and controls)
-
Micropipettes and sterile, disposable tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve mandelic acid and Mandelic Acid-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of mandelic acid by serial dilution of the stock solution with methanol to cover the expected concentration range in urine samples.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Mandelic Acid-d5 stock solution with methanol.
3. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex for 15 seconds.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL Mandelic Acid-d5 internal standard working solution.
-
Add 890 µL of 0.1% formic acid in water.
-
Vortex the mixture for 10 seconds.
-
Transfer the final mixture to an HPLC vial for analysis.
4. HPLC-MS/MS Instrumental Parameters
| Parameter | Setting |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Mandelic Acid: 151.0 -> 107.0Mandelic Acid-d5: 156.0 -> 112.0 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of mandelic acid to Mandelic Acid-d5 against the concentration of the mandelic acid standards.
-
Determine the concentration of mandelic acid in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Urinary creatinine (B1669602) levels should also be measured to normalize the mandelic acid concentrations, typically expressed as mg/g creatinine.
Experimental Workflow
The following diagram illustrates the general workflow for the biomonitoring of styrene exposure through the analysis of urinary mandelic acid.
Caption: General workflow for urinary mandelic acid analysis.
Data Presentation
The use of Mandelic Acid-d5 as an internal standard in HPLC-MS/MS analysis provides high accuracy and precision. The following table summarizes typical validation parameters for this method.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.02 mg/L | Paci E, et al. (2013). Frontiers in Toxicology.[1] |
| Limit of Quantification (LOQ) | 0.075 mg/L | Paci E, et al. (2013). Frontiers in Toxicology.[1] |
| Linearity Range | 0.1 - 20 µg/mL | Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent. Journal of Chromatography B. |
| Accuracy (Recovery) | > 82% | Paci E, et al. (2013). Frontiers in Toxicology.[1] |
| Intra-day Precision (RSD) | < 11% | Paci E, et al. (2013). Frontiers in Toxicology.[1] |
| Inter-day Precision (RSD) | < 11% | Paci E, et al. (2013). Frontiers in Toxicology.[1] |
Conclusion
The protocol described provides a robust and reliable method for the biomonitoring of occupational exposure to styrene. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required for regulatory compliance and for ensuring the health and safety of workers. The detailed methodology and performance data presented in these application notes should serve as a valuable resource for researchers and professionals in the field of occupational health and safety.
References
Application Note: High-Throughput Analysis of Mandelic Acid in Urine using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mandelic acid in human urine. Mandelic acid is a key biomarker for assessing exposure to styrene (B11656). The method utilizes Mandelic acid-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple "dilute-and-shoot" sample preparation protocol is employed, allowing for high-throughput analysis. The method is validated for linearity, precision, and accuracy, making it suitable for clinical research and occupational exposure monitoring.
Introduction
Mandelic acid is a primary metabolite of styrene, an industrial chemical widely used in the production of plastics and resins.[1] Monitoring mandelic acid levels in urine is a common practice for assessing occupational and environmental exposure to styrene.[1] LC-MS/MS offers high sensitivity and selectivity for the analysis of biomarkers in complex biological matrices.[2] The use of a stable isotope-labeled internal standard, such as Mandelic acid-d5, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, leading to more reliable quantitative results.[3][4] This application note presents a complete protocol for the determination of mandelic acid in urine, from sample preparation to data analysis.
Experimental Protocols
Preparation of Stock and Standard Solutions
-
Mandelic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of mandelic acid and dissolve it in 10 mL of methanol (B129727).
-
Mandelic Acid-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Mandelic acid-d5 and dissolve it in 1 mL of methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the mandelic acid stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank human urine. A typical calibration curve might include concentrations of 5, 10, 20, 50, and 100 ng/mL.[2]
Sample Preparation
The sample preparation procedure is a simple dilution to minimize matrix effects and prepare the sample for injection.
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[2][5]
-
For each sample, transfer 200 µL of urine into a microcentrifuge tube.[2][5]
-
Add a fixed amount of the Mandelic acid-d5 internal standard solution to each tube.
-
Vortex the mixture thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[2][5]
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 Triple Quadrupole or equivalent
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 2.1 mm, 3.5 µm)[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]
-
Flow Rate: 400 µL/min[2]
-
Injection Volume: 2 µL[2]
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Negative[3][6][7]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for mandelic acid and its internal standard are monitored.
Data Presentation
The quantitative performance of the method is summarized in the tables below.
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 2: MS/MS Parameters for Mandelic Acid and Mandelic Acid-d5
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Mandelic Acid | 151.0 | 107.0 | 150 | -15 |
| Mandelic Acid-d5 | 156.0 | 111.0 | 150 | -15 |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy (% Bias) | -5% to +8% |
| Precision (% CV) | < 10% |
| Recovery | 92.75% - 101.09%[7] |
Mandatory Visualization
Caption: LC-MS/MS experimental workflow for Mandelic acid quantification.
Caption: Simplified metabolic pathway of Styrene to Mandelic Acid.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of mandelic acid in urine. The use of Mandelic acid-d5 as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and robust chromatographic conditions make this method ideal for routine monitoring of styrene exposure in large sample cohorts.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN103869012B - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Isotope Dilution Analysis of Mandelic Acid in Environmental Samples using Mandelic Acid-d5
Introduction
Mandelic acid is a key metabolite of styrene (B11656), a volatile organic compound widely used in the production of plastics, resins, and synthetic rubber.[1][2] Environmental contamination with styrene from industrial discharge, improper waste disposal, or spills can lead to the presence of mandelic acid in various environmental matrices.[1] Furthermore, mandelic acid serves as a crucial biomarker for assessing human exposure to styrene.[3][4][5] The accurate quantification of mandelic acid in environmental samples is therefore essential for monitoring pollution and conducting human health risk assessments.
Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Mandelic acid-d5, a deuterated analog of mandelic acid, is an ideal internal standard for this purpose, as it shares nearly identical chemical and physical properties with the target analyte.
These application notes provide detailed protocols for the analysis of mandelic acid in water and soil samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Mandelic acid-d5 as an internal standard. The methodologies are adapted from established and validated methods for biological matrices, providing a robust framework for environmental analysis.
Principle of the Method
A known amount of Mandelic acid-d5 is added to the environmental sample prior to any sample preparation steps. The sample is then extracted and purified to isolate the mandelic acid and the internal standard. The extract is subsequently analyzed by HPLC-MS/MS. The ratio of the signal from the native mandelic acid to that of the isotopically labeled internal standard is used to calculate the concentration of mandelic acid in the original sample. This approach effectively compensates for any losses during sample processing and fluctuations in instrument performance.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical method for mandelic acid using Mandelic acid-d5 as an internal standard. The data for urine samples are derived from published studies, while the expected performance for water and soil is based on these findings and typical performance of similar methods for environmental matrices.
Table 1: Method Performance in Urine Samples
| Parameter | Mandelic Acid | Phenylglyoxylic Acid* | Reference |
| Limit of Detection (LOD) | 0.02 mg/L | 0.015 mg/L | [cite] |
| Limit of Quantification (LOQ) | 0.075 mg/L | 0.040 mg/L | [cite] |
| Accuracy | > 82% | > 82% | [cite] |
| Variability (RSD) | < 11% | < 11% | [cite] |
*Phenylglyoxylic acid is another major metabolite of styrene and is often analyzed concurrently.
Table 2: Expected Method Performance in Environmental Samples
| Parameter | Water | Soil |
| Expected LOD | 0.01 - 0.1 µg/L | 0.1 - 1 µg/kg |
| Expected LOQ | 0.03 - 0.3 µg/L | 0.3 - 3 µg/kg |
| Expected Recovery | 85 - 115% | 70 - 120% |
| Expected Precision (RSD) | < 15% | < 20% |
Experimental Protocols
Protocol 1: Analysis of Mandelic Acid in Water Samples
This protocol details the analysis of mandelic acid in water samples (e.g., groundwater, surface water, wastewater effluent) using solid-phase extraction (SPE) and LC-MS/MS.
1. Materials and Reagents
-
Mandelic acid analytical standard
-
Mandelic acid-d5 internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent)
-
0.45 µm syringe filters
2. Sample Preparation
-
Collect water samples in clean glass bottles and store at 4°C.
-
For each 100 mL of water sample, add a known amount of Mandelic acid-d5 internal standard solution.
-
Acidify the sample to pH 3 with formic acid.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.
3. LC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Mandelic Acid: Precursor ion (m/z) 151.1 -> Product ion (m/z) 107.1
-
Mandelic Acid-d5: Precursor ion (m/z) 156.1 -> Product ion (m/z) 112.1
-
-
Ion Source Parameters: Optimize according to manufacturer's guidelines.
4. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of mandelic acid to Mandelic acid-d5 against the concentration of the calibration standards.
-
Quantify the concentration of mandelic acid in the samples using the calibration curve.
Protocol 2: Analysis of Mandelic Acid in Soil Samples
This protocol describes the analysis of mandelic acid in soil samples using a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Mandelic acid analytical standard
-
Mandelic acid-d5 internal standard
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium acetate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dSPE
-
0.45 µm syringe filters
2. Sample Preparation
-
Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add a known amount of Mandelic acid-d5 internal standard solution.
-
Add 10 mL of ultrapure water and vortex for 1 minute to hydrate (B1144303) the soil.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate, shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL dSPE tube containing 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.
3. LC-MS/MS Conditions
-
Use the same LC-MS/MS conditions as described in Protocol 1.
4. Data Analysis
-
Use the same data analysis procedure as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the analysis of mandelic acid.
Caption: Styrene exposure to biomarker analysis pathway.
References
- 1. Fact sheet: Styrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. Styrene | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 3. Monitoring of Mandelic Acid as a Biomarker of Environmental and Occupational Exposures to Styrene [ijer.ut.ac.ir]
- 4. Study of urinary concentrations of mandelic acid in employees exposed to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cejph.szu.cz [cejph.szu.cz]
Troubleshooting & Optimization
Mandelic Acid-d5 Stability: A Technical Support Resource
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid Mandelic acid-d5?
A1: Based on data for (R)-(-)-Mandelic acid, the solid crystalline form is stable for at least 4 years when stored at -20°C.[1] To ensure maximum stability, store solid Mandelic acid-d5 in a tightly sealed container, protected from light and moisture, at -20°C.
Q2: How stable are solutions of Mandelic acid-d5 in aqueous buffers?
A2: It is not recommended to store aqueous solutions of mandelic acid for more than one day.[1] For applications requiring aqueous solutions, it is best to prepare them fresh before use. The stability of mandelic acid in aqueous solutions can be pH-dependent.
Q3: What organic solvents are suitable for preparing stock solutions of Mandelic acid-d5?
A3: Mandelic acid is soluble in polar organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2] While specific long-term stability data in these solvents is unavailable, it is general good practice to store organic stock solutions at low temperatures (e.g., -20°C) and protected from light. For quantitative analysis, it is advisable to use freshly prepared solutions or to periodically verify the concentration of stored solutions.
Q4: Can I expect Mandelic acid-d5 to be more or less stable than non-deuterated Mandelic acid?
A4: The substitution of hydrogen with deuterium (B1214612) atoms (the kinetic isotope effect) can sometimes lead to increased metabolic stability by slowing down certain enzymatic reactions involving C-H bond cleavage. However, the effect on chemical stability in different solvents under typical laboratory conditions is not readily predictable without specific studies. For practical purposes, it is safest to assume a similar stability profile to the non-deuterated compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays using stored solutions. | Degradation of Mandelic acid-d5 in the solution. | Prepare fresh solutions of Mandelic acid-d5 before each experiment. If solutions must be stored, perform a stability check by analyzing an aliquot of the stored solution against a freshly prepared standard. |
| Appearance of unexpected peaks in chromatograms of stored samples. | Formation of degradation products. | Optimize storage conditions (e.g., lower temperature, protection from light, use of amber vials). If degradation persists, a formal stability study should be conducted to identify the degradation products and determine the shelf-life of the solution. |
| Precipitation of Mandelic acid-d5 from a stored solution. | The solvent is saturated at the storage temperature, or the solvent has partially evaporated. | Ensure the storage temperature is not significantly lower than the preparation temperature. Use tightly sealed containers to prevent solvent evaporation. If precipitation occurs, gently warm the solution and sonicate to redissolve the compound before use, ensuring it has not degraded. |
| Discoloration of the solution upon storage. | Potential oxidation or other degradation pathways. | Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to remove dissolved oxygen. Store the solution under an inert atmosphere. |
Stability Data Summary
The following table summarizes the available qualitative stability information for non-deuterated mandelic acid. This data should be used as a general guide for Mandelic acid-d5.
| Form | Solvent/Matrix | Storage Condition | Observed Stability | Source |
| Solid (Crystalline) | N/A | -20°C | ≥ 4 years | [1] |
| Solution | Aqueous Buffer | Not specified | Not recommended for > 1 day | [1] |
| Solution | Urine | 4°C | Up to 2 weeks | [3][4][5] |
| Solution | Urine | 25°C | Up to 2 weeks | [3][4][5] |
| Solution | Urine | -18°C / -20°C | Up to 70 days | [3][6] |
Experimental Protocol: Stability Assessment of Mandelic acid-d5 in Solution
This protocol outlines a general procedure for determining the stability of Mandelic acid-d5 in a specific solvent using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is based on general principles of chemical stability testing as outlined in ICH guidelines.[7][8][9][10]
Objective: To evaluate the stability of Mandelic acid-d5 in a selected solvent over a defined period under specified storage conditions.
Materials:
-
Mandelic acid-d5
-
High-purity solvent (e.g., methanol, acetonitrile, DMSO)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials (amber, if the compound is light-sensitive)
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of Mandelic acid-d5 and dissolve it in the chosen solvent in a volumetric flask to achieve a desired concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Preparation of Stability Samples:
-
Aliquot the stock solution into several sealed vials to be stored under different conditions (e.g., -20°C, 4°C, 25°C).
-
Protect samples from light by using amber vials or wrapping them in aluminum foil.
-
-
Time Point Zero (T0) Analysis:
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Inject the T0 sample into the HPLC system and record the chromatogram.
-
The peak area of the Mandelic acid-d5 peak at T0 will serve as the initial 100% value.
-
-
Stability Study Time Points:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Prepare a sample for HPLC analysis at the same concentration as the T0 sample.
-
-
HPLC Analysis:
-
Analyze the samples from each time point using the same HPLC method as for the T0 sample.
-
Record the peak area of the Mandelic acid-d5 peak and note the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of Mandelic acid-d5 remaining at each time point relative to the T0 peak area.
-
Percentage Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
A significant decrease in the main peak area and the emergence of new peaks are indicative of degradation.
-
Visualizations
Caption: Workflow for a chemical stability study.
Caption: Key factors affecting solution stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mandelic acid - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis and stability of phenylglyoxylic and mandelic acids in the urine of styrene-exposed people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ikev.org [ikev.org]
Technical Support Center: Overcoming Matrix Effects with Mandelic acid-2,3,4,5,6-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mandelic acid-2,3,4,5,6-d5 as an internal standard to overcome matrix effects in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in our analytical experiments?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement).[1] These effects are a significant concern as they can negatively impact the accuracy, precision, and sensitivity of your analytical method. Common sources of matrix effects in biological samples include salts, lipids, and proteins.
Q2: How does this compound help in correcting for matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the analyte (mandelic acid), it is expected to co-elute and experience similar ionization suppression or enhancement. By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[1]
Q3: What are the ideal characteristics of a deuterated internal standard like this compound?
A3: For reliable quantification, a deuterated internal standard should have high chemical (>99%) and isotopic (≥98%) purity. It should also have a sufficient number of deuterium (B1214612) atoms (typically 2 to 10) to ensure its mass-to-charge ratio (m/z) is distinct from the natural isotopic distribution of the analyte. The deuterium labels should be on chemically stable positions of the molecule to prevent exchange with hydrogen atoms.
Q4: Can this compound always perfectly compensate for matrix effects?
A4: While highly effective, it may not always provide perfect compensation. The most common reason for this is differential matrix effects, where the analyte and the deuterated internal standard are affected differently by the matrix. This can be caused by a slight chromatographic separation between the two compounds due to the "deuterium isotope effect".[1]
Troubleshooting Guide
Issue: Poor Precision and Inaccurate Quantification Despite Using this compound
Potential Cause 1: Chromatographic Separation (Isotope Effect)
-
Symptom: You observe two closely eluting peaks for mandelic acid and this compound instead of a single, co-eluting peak.
-
Troubleshooting Steps:
-
Confirm Co-elution: Inject a mixed solution of the analyte and the deuterated internal standard. Overlay their chromatograms to verify if their retention times are identical.
-
Modify Chromatographic Conditions: If separation is observed, adjust your LC method. This can include changing the gradient, temperature, or mobile phase composition to achieve co-elution.[1]
-
Potential Cause 2: Differential Matrix Effects
-
Symptom: Inconsistent analyte/internal standard area ratios across different samples or dilutions.
-
Troubleshooting Steps:
-
Identify Regions of Ion Suppression: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section. This will help visualize retention times where ion suppression is most severe.
-
Optimize Chromatography: Adjust the chromatographic method to move the elution of your analyte and internal standard to a region with minimal ion suppression.[1]
-
Potential Cause 3: High Concentration of Interfering Matrix Components
-
Symptom: Significant signal suppression is still observed even with an internal standard.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
-
Quantitative Data Summary
The following tables summarize the performance of an HPLC-MS/MS method for the determination of Mandelic Acid (MA) and Phenylglyoxylic Acid (PGA) using their respective deuterated internal standards (MA-D5 and PGA-D5). The data highlights the importance of using an internal standard to counteract strong matrix effects.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (mg/L) | Limit of Quantitation (LOQ) (mg/L) |
| Mandelic Acid (MA) | 0.02 | 0.075 |
| Phenylglyoxylic Acid (PGA) | 0.015 | 0.040 |
Data from a validated HPLC-MS/MS method using isotopic dilution.[2]
Table 2: Method Accuracy and Precision
| Analyte | Accuracy (%) | Variability (CV%) |
| Mandelic Acid (MA) | > 82% | < 11% |
| Phenylglyoxylic Acid (PGA) | > 82% | < 11% |
A very strong matrix effect was noted, making the use of an internal standard crucial for reliable results.[2]
Experimental Protocols
Protocol 1: Quantitative Analysis of Mandelic Acid in Urine using LC-MS/MS with this compound
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation
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Thaw urine samples at room temperature and vortex to mix.
-
Filter the urine sample through a 0.22 µm syringe filter.
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In a clean microcentrifuge tube, combine 200 µL of the filtered urine with 800 µL of pure water.
-
Add a known concentration of this compound internal standard solution.
-
Vortex the final solution thoroughly.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 mm × 2.1 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Mandelic Acid: Precursor ion (m/z) 151 -> Product ion (m/z) 107.
-
This compound: Precursor ion (m/z) 156 -> Product ion (m/z) 112.
-
-
3. Data Analysis
-
Quantify mandelic acid by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards prepared in a similar matrix or a surrogate matrix.
Protocol 2: Post-Column Infusion Experiment to Evaluate Matrix Effects
1. Setup
-
Prepare a solution containing both mandelic acid and this compound at a concentration that gives a stable and moderate signal.
-
Using a T-connector, infuse this solution at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer.
2. Analysis
-
Begin the infusion and allow the mass spectrometer signal to stabilize.
-
Inject an extracted blank matrix sample onto the LC column and run your standard chromatographic method.
3. Data Interpretation
-
Monitor the signal intensity of the infused analytes throughout the chromatographic run.
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
Visualizations
Caption: Troubleshooting workflow for poor analyte/internal standard ratio.
Caption: General workflow for LC-MS/MS analysis using an internal standard.
Caption: How matrix components cause ion suppression in the ESI source.
References
Technical Support Center: Improving Peak Resolution with Mandelic Acid-d5 Internal Standard
Welcome to the technical support center for optimizing your analytical methods using Mandelic acid-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance chromatographic peak resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use Mandelic acid-d5 as an internal standard?
A1: Mandelic acid-d5 is a stable isotope-labeled (SIL) version of mandelic acid. Its chemical and physical properties are nearly identical to the unlabeled analyte. This similarity allows it to effectively compensate for variability during sample preparation, chromatography, and ionization, which is crucial for accurate quantification, especially in complex matrices like urine.[1][2]
Q2: What are the primary applications of analyzing mandelic acid?
A2: Mandelic acid is a significant biomarker for exposure to styrene (B11656), a chemical widely used in the production of plastics and resins.[3][4] Therefore, its accurate quantification in biological samples, such as urine, is essential for occupational and environmental health monitoring.[5][6]
Q3: Can Mandelic acid-d5 help with chiral separations of mandelic acid enantiomers?
A3: Yes, Mandelic acid-d5 can be used in methods developed for the chiral separation of mandelic acid enantiomers (R- and S-mandelic acid).[7] The resolution of these enantiomers is important as they can have different biological activities. Various chiral stationary phases and derivatization techniques have been employed for this purpose.[8][9][10]
Q4: What are the common analytical techniques for mandelic acid analysis?
A4: The most common analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection and Gas Chromatography (GC) often coupled with MS.[4][7] Due to its high polarity and low volatility, mandelic acid typically requires derivatization for GC analysis.[9]
Troubleshooting Guide
Issue 1: Poor Peak Resolution or Co-elution with Mandelic Acid-d5
Q: My Mandelic acid-d5 peak is not well-separated from the analyte peak or other matrix components. What steps can I take to improve resolution?
A: Poor peak resolution is a common chromatographic challenge. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Poor Peak Resolution
Caption: A step-by-step workflow for troubleshooting poor peak resolution.
-
Evaluate the Stationary Phase: For chiral separations, ensure you are using an appropriate chiral stationary phase (CSP), such as a CHIRALPAK® IC.[8] The choice of CSP is critical for enantioselectivity.
-
Optimize the Mobile Phase:
-
Polarity: Adjusting the polarity of the mobile phase can significantly impact retention and resolution. For reversed-phase HPLC, modifying the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer is a primary step.[7][8]
-
Additives: For acidic compounds like mandelic acid, adding a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl group.[8]
-
-
Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Modify Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Experiment with different column temperatures to find the optimal balance between resolution and analysis time.
-
Consider Derivatization: For GC analysis, derivatization of the carboxylic acid and hydroxyl groups is necessary to increase volatility.[9] Even in HPLC, derivatization with a chiral reagent can create diastereomers that may be more easily separated on a non-chiral column.[7]
Issue 2: Inconsistent or Low Response of Mandelic Acid-d5
Q: The peak area of my Mandelic acid-d5 internal standard is highly variable or significantly lower in my samples compared to my calibration standards. What could be the cause?
A: Inconsistent internal standard response is often due to matrix effects, especially in complex biological samples.
Logical Flow for Investigating Inconsistent Internal Standard Response
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. redalyc.org [redalyc.org]
- 5. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mandelic Acid-d5 Derivatization for GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mandelic acid-d5 derivatization for Gas Chromatography (GC) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and GC analysis of Mandelic acid-d5.
| Problem | Potential Cause | Recommended Solution |
| No or low peak intensity for Mandelic acid-d5 derivative | Incomplete derivatization reaction. | - Ensure reagents are fresh and not expired. Silylation reagents are particularly sensitive to moisture. - Optimize reaction temperature and time. Some derivatizations require heating to go to completion.[1] - Ensure the sample is completely dry before adding derivatization reagents, as water can quench the reaction.[2][3][4] |
| Degradation of the derivative. | - Analyze the sample immediately after derivatization. Some derivatives, especially trimethylsilyl (B98337) (TMS) ethers, can be sensitive to moisture. - Use a more stable derivatizing agent, such as one that forms tert-butyldimethylsilyl (TBDMS) derivatives. | |
| Issues with the GC inlet. | - Check the injection port temperature. It should be high enough to volatilize the derivative without causing degradation. - Inspect the inlet liner for contamination or activity. Consider using a deactivated liner.[5] | |
| Peak tailing | Active sites in the GC system. | - Use a deactivated inlet liner and guard column. - Condition the GC column according to the manufacturer's instructions to passivate active sites.[6] |
| Co-elution with interfering compounds. | - Optimize the GC temperature program to improve separation. - Ensure proper sample cleanup to remove matrix components. | |
| Incompatible solvent. | - Ensure the solvent is appropriate for the derivatized analyte and the GC column. | |
| Ghost peaks in the chromatogram | Contamination of the syringe. | - Thoroughly clean the syringe between injections with an appropriate solvent. |
| Contamination in the GC inlet. | - Replace the septum and inlet liner.[5] - Bake out the inlet at a high temperature. | |
| Carryover from a previous injection. | - Run a solvent blank after a high-concentration sample to ensure the system is clean. | |
| Poor reproducibility of results | Inconsistent injection volume. | - Use an autosampler for precise and repeatable injections.[5] |
| Variability in the derivatization reaction. | - Ensure consistent reaction times, temperatures, and reagent volumes for all samples and standards. | |
| Sample degradation over time. | - Prepare fresh standards and derivatize samples shortly before analysis. |
Frequently Asked Questions (FAQs)
1. Why is derivatization of Mandelic acid-d5 necessary for GC analysis?
Mandelic acid is a polar compound with low volatility due to its carboxylic acid and hydroxyl functional groups. Direct injection onto a GC column results in poor peak shape, tailing, and low sensitivity.[1] Derivatization converts these polar groups into less polar, more volatile derivatives, making them suitable for GC analysis.
2. What are the most common derivatization methods for Mandelic acid-d5?
The two most common methods are:
-
Silylation: This involves reacting the active hydrogens on the carboxylic acid and hydroxyl groups with a silylating agent to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Alkylation/Esterification: This method converts the carboxylic acid group into an ester, for example, a methyl or ethyl ester. This is often followed by acylation of the hydroxyl group.
3. Which silylation reagent should I choose: BSTFA or MTBSTFA?
The choice depends on the stability requirements of your analysis.
-
BSTFA forms TMS derivatives, which are highly volatile and provide good chromatographic performance. However, they can be sensitive to moisture.
-
MTBSTFA forms TBDMS derivatives, which are significantly more stable and less susceptible to hydrolysis than TMS derivatives. This increased stability can be advantageous for complex sample matrices or when delayed analysis is necessary.
4. Can Mandelic acid-d5 be analyzed by GC without derivatizing the hydroxyl group?
While esterification of the carboxylic acid group alone will improve volatility, derivatizing the hydroxyl group as well is highly recommended. A free hydroxyl group can still lead to peak tailing and interactions with active sites in the GC system. For optimal peak shape and sensitivity, both functional groups should be derivatized.
5. How can I confirm that my derivatization reaction is complete?
You can monitor the reaction by injecting aliquots at different time points until the peak area of the derivatized Mandelic acid-d5 reaches a plateau. Alternatively, you can look for the disappearance of the underivatized mandelic acid peak, although this is often not feasible by GC. Mass spectrometry can be used to confirm the identity of the derivative by observing the expected molecular ion and fragmentation pattern.
Experimental Protocols
Detailed Protocol for Silylation of Mandelic Acid-d5 with BSTFA
This protocol provides a general guideline for the silylation of Mandelic acid-d5. Optimization may be required based on your specific sample matrix and instrumentation.
Materials:
-
Mandelic acid-d5 standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the Mandelic acid-d5 sample is completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen. Water will interfere with the silylation reaction.[2]
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS.
Quantitative Data Summary
The following table summarizes recovery and detection limit data from a study involving the analysis of mandelic acid in urine, which can serve as a reference for expected performance.
| Parameter | S-Mandelic Acid | R-Mandelic Acid | Reference |
| Mean Absolute Recovery | 94.2% | 91.9% | [7] |
| Lower Limit of Detection (LOD) | 1 µg/ml | 1 µg/ml | [7] |
| Lower Limit of Quantification (LOQ) | 5 µg/ml | 5 µg/ml | [7] |
Visualizations
Experimental Workflow for Mandelic Acid-d5 Silylation
Caption: Workflow for the silylation of Mandelic acid-d5 for GC-MS analysis.
Troubleshooting Logic for Low Peak Intensity
Caption: Troubleshooting logic for addressing low peak intensity in GC analysis.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glsciences.eu [glsciences.eu]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection Volume for Mandelic acid-2,3,4,5,6-d5 in LC-MS
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the liquid chromatography-mass spectrometry (LC-MS) analysis of Mandelic acid-2,3,4,5,6-d5. Proper injection volume is critical for achieving accurate, reproducible results with optimal peak shape and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for Mandelic acid-d5 analysis?
A common starting point for analytical HPLC is an injection volume between 1 and 5% of the total column volume.[1][2] For many standard methods analyzing mandelic acid in biological matrices like urine, injection volumes are often in the low microliter range, such as 2 µL to 20 µL.[3] A specific method for mandelic acid in urine utilized a 2 µL injection after sample dilution.[4][5] It is recommended to start with a small volume (e.g., 2-5 µL) and systematically increase it to determine the optimal balance between sensitivity and peak shape for your specific instrument and method.
Q2: How does injection volume impact my LC-MS results?
Injection volume directly affects peak shape, sensitivity, and column performance.
-
Sensitivity: A larger injection volume introduces more analyte into the system, which can increase the signal intensity and improve sensitivity, especially for low-concentration samples.
-
Peak Shape: Injecting too large a volume can lead to "volume overload," causing peak distortion such as fronting or broadening.[6][7] This occurs when the sample volume is too large for the column to effectively focus the analyte band.
-
Solvent Mismatch: If the sample solvent is significantly stronger than the initial mobile phase, a larger injection volume can exacerbate solvent mismatch effects, leading to poor peak shape.[1][2]
Q3: What is "volume overload" and how can I identify it?
Volume overload happens when the injection volume is too large, causing the peak to broaden and often exhibit a "fronting" shape (where the front of the peak is less steep than the back).[1][6] A good indicator that you are reaching the column's capacity is when you observe peak fronting as you increase the injection volume.[1][2] If you suspect volume overload, reducing the injection volume should improve the peak shape.[1]
Q4: Why is it important for the sample solvent to match the initial mobile phase?
Using a sample solvent that is similar in composition and strength to the initial mobile phase conditions is crucial for achieving sharp, symmetrical peaks.[1] When the sample solvent is much stronger than the mobile phase, it can carry the analyte down the column prematurely before it has a chance to properly bind to the stationary phase. This leads to band broadening and distorted peak shapes. Matching the sample diluent to the mobile phase allows for better focusing of the analyte at the head of the column, enabling larger injection volumes without compromising peak integrity.[1][2]
Troubleshooting Guide
This section addresses specific issues related to injection volume that you may encounter during your experiments.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Fronting | Volume Overload: The injection volume is too large for the column's capacity.[1][2] | Systematically reduce the injection volume. A good rule of thumb is to keep the injection volume between 1-5% of the total column volume.[1][2] |
| Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.[1] | Prepare your samples and standards in a diluent that matches the initial mobile phase composition.[1][2] | |
| Peak Broadening | High Injection Volume: Even if not causing distinct fronting, a large injection volume can contribute to wider peaks.[6][7] | Decrease the injection volume to see if peak shape improves. |
| Matrix Effects: Co-eluting substances from the sample matrix (e.g., urine) can interfere with ionization, affecting peak shape and intensity.[8][9] | Dilute the sample to reduce matrix effects.[4] Ensure proper chromatographic separation from interfering compounds. The use of an isotopic internal standard like Mandelic acid-d5 is crucial to compensate for these effects.[3][8][9] | |
| Poor Sensitivity | Low Injection Volume: The amount of analyte being injected is insufficient for detection at the required levels. | Carefully increase the injection volume while monitoring the peak shape to ensure you do not overload the column. |
| Ion Suppression: Matrix components can suppress the ionization of Mandelic acid-d5, leading to a weaker signal. | Improve sample cleanup procedures. Adjust chromatography to separate the analyte from the suppressive matrix components. Diluting the sample can also mitigate this issue. | |
| Sample Carryover | Analyte Adsorption: "Sticky" compounds can adhere to surfaces in the LC system (e.g., injector, column, tubing) and elute in subsequent runs.[10][11] | Implement a robust needle and system wash protocol using a strong solvent. Sometimes a mixture of solvents (e.g., water, ACN, IPA, MeOH) is effective.[12] |
| Column Contamination: Residual analyte may be retained on the column, especially if a strong matrix is present.[13] | After each analytical run, flush the column with a strong organic solvent to remove any strongly retained compounds.[13] Injecting blank samples after high-concentration samples can help diagnose and quantify carryover.[10] |
Experimental Protocols
Protocol 1: Systematic Injection Volume Optimization
This protocol outlines a systematic approach to determine the optimal injection volume for your assay.
-
Prepare a Standard: Prepare a solution of this compound at a concentration representative of the mid-point of your expected calibration curve. The solvent should be compatible with your initial mobile phase.
-
Initial Injection: Begin with a low injection volume (e.g., 2 µL).
-
Acquire Data: Run the sample and acquire the chromatogram.
-
Evaluate Performance: Assess the peak shape (asymmetry, width) and signal-to-noise ratio.
-
Increase Volume: Sequentially increase the injection volume (e.g., 2 µL, 4 µL, 6 µL, 8 µL, 10 µL, 15 µL).
-
Monitor for Overload: Continue to increase the volume until you observe a degradation in peak shape, such as significant fronting or a sharp decrease in column efficiency.
-
Select Optimal Volume: The optimal injection volume will be the highest volume that provides good sensitivity without compromising peak shape and reproducibility.
Protocol 2: Example Sample Preparation for Mandelic Acid in Urine
This protocol is based on methodologies found in the literature for analyzing mandelic acid in urine samples.[4][5]
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Mixing: Vortex the samples to ensure homogeneity.
-
Dilution: Take 200 µL of the urine sample and add 0.80 mL of purified water (or initial mobile phase). This creates a 1:5 dilution.
-
Internal Standard: Add the appropriate concentration of this compound as the internal standard.
-
Filtration: Filter the diluted sample through a 0.22 µm filter to remove particulates.
-
Injection: Inject the filtered sample (e.g., 2 µL) into the LC-MS/MS system for analysis.[4][5]
Data & Parameters
Table 1: Example LC-MS/MS Parameters for Mandelic Acid Analysis
The following table provides a starting point for method development, compiled from various sources. Optimization will be required for your specific instrumentation and application.
| Parameter | Example Value / Condition | Notes |
| LC Column | Waters HSS T3[14] or similar C18 column | A reversed-phase column is typical for retaining mandelic acid. |
| Mobile Phase A | 0.1% or 0.2% Formic Acid in Water[3] | Acidifying the mobile phase helps with peak shape for acidic compounds.[15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | --- |
| Flow Rate | 500 µL/min[3] | Adjust based on column dimensions and particle size. |
| Injection Volume | 2-20 µL[3] | Optimize using the protocol described above. |
| Ionization Mode | Negative Electrospray (ESI-)[14] | Mandelic acid is an acid and ionizes well in negative mode. |
| MS/MS Transition | Precursor Ion (m/z): 155.9, Product Ion (m/z): 112.0 | This transition is for the deuterated (d5) internal standard.[3] |
Visual Guides & Workflows
The following diagrams illustrate key decision-making processes for optimizing your method.
Caption: Workflow for Systematic Injection Volume Optimization.
Caption: Troubleshooting Guide for Common Peak Shape Issues.
References
- 1. restek.com [restek.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 5. CN103869012B - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Matrix Effect in the Quantitative Determination of Mandelic and P...: Ingenta Connect [ingentaconnect.com]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Persistent carry over peaks on UHPLC-MSMS - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Mandelic Acid-d5 Signal Suppression in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to "Mandelic acid-d5" signal suppression in mass spectrometry. Our aim is to equip researchers with the knowledge to identify, mitigate, and manage matrix effects for reliable and accurate quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Mandelic acid-d5?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, Mandelic acid-d5, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This is a significant concern in quantitative analyses as it can lead to inaccurate and unreliable results, underestimation of the analyte concentration, and poor assay sensitivity.[1][3] In complex biological matrices like urine, where mandelic acid is often measured as a biomarker for styrene (B11656) exposure, a very strong matrix effect is commonly observed.[3]
Q2: How does a deuterated internal standard like Mandelic acid-d5 help combat ion suppression?
A deuterated internal standard, such as Mandelic acid-d5, is a stable isotope-labeled (SIL) version of the analyte.[2] It is chemically and physically almost identical to the non-labeled mandelic acid. The fundamental principle is that the deuterated standard will co-elute with the analyte and be affected by the same degree of ion suppression. By adding a known amount of Mandelic acid-d5 to all samples, calibrators, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio should remain constant even if both signals are suppressed, thereby correcting for the loss in signal intensity and improving the accuracy and precision of the measurement. The use of an internal standard is considered crucial for achieving reliable results in mandelic acid analysis from urine samples.[3]
Q3: Can the signal of the deuterated internal standard, Mandelic acid-d5, also be suppressed?
Yes, the signal of Mandelic acid-d5 can also be suppressed by the matrix components. The core assumption of using a SIL-IS is that both the analyte and the internal standard experience the same degree of suppression. However, if there is any chromatographic separation between the analyte and the deuterated internal standard, they may be affected by different co-eluting matrix components, leading to differential ion suppression and inaccurate results.
Q4: What are the primary causes of Mandelic acid-d5 signal suppression in urine analysis?
The primary cause of signal suppression is the "matrix effect" from endogenous components in urine.[3][4][5] These can include:
-
Salts: High concentrations of salts can alter the droplet surface tension and evaporation characteristics in the electrospray ionization (ESI) source.
-
Urea (B33335): As a major component of urine, urea can significantly contribute to ion suppression.
-
Other endogenous molecules: Lipids, proteins, and other small molecule metabolites can co-elute with mandelic acid and its deuterated internal standard, competing for ionization.
Troubleshooting Guides
Issue 1: Significant Signal Suppression Observed for Both Mandelic Acid and Mandelic acid-d5
This is a classic case of a strong matrix effect. The following troubleshooting workflow can help identify and mitigate the issue.
Caption: Troubleshooting workflow for strong matrix effect.
Step 1: Quantify the Matrix Effect
Perform a post-extraction addition experiment to quantify the extent of ion suppression.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike Mandelic acid and Mandelic acid-d5 into a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of your calibration curve).
-
Set 2 (Post-Extraction Spike): Process a blank urine sample through your entire sample preparation procedure. Spike Mandelic acid and Mandelic acid-d5 into the final extracted matrix at the same concentration as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike Mandelic acid and Mandelic acid-d5 into the blank urine sample before the sample preparation procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%ME): (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A matrix effect within ±15% is often considered acceptable.
-
Recovery (%RE): (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
Step 2: Optimize Sample Preparation
If significant ion suppression is confirmed, improving the sample preparation method is crucial.
| Sample Preparation Method | Description | Expected Impact on Matrix Effect |
| Dilute-and-Shoot | The simplest method, where the urine sample is diluted with a solvent (e.g., water or mobile phase) and directly injected.[6] | High potential for significant matrix effects due to minimal cleanup.[5] |
| Protein Precipitation | Not typically the primary method for urine but can be part of a larger cleanup strategy to remove any proteins. | Moderate reduction in matrix effects. |
| Solid-Phase Extraction (SPE) | A more rigorous cleanup method that uses a sorbent to selectively isolate the analyte from matrix components.[7] | Significant reduction in matrix effects by removing interfering substances.[7][8] |
Step 3: Enhance Chromatographic Separation
Adjusting the liquid chromatography conditions can help separate Mandelic acid and Mandelic acid-d5 from co-eluting matrix components.
-
Modify the Gradient: A shallower gradient can improve the resolution between peaks.
-
Change the Column: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Adjust Mobile Phase pH: For an acidic compound like mandelic acid, adjusting the pH can influence its retention and separation from interferences.
Step 4: Sample Dilution
If the sensitivity of the assay allows, diluting the urine sample further can reduce the concentration of matrix components entering the mass spectrometer. A simple 1:4 dilution (200 µL urine + 800 µL pure water) has been used in some methods.[6]
Issue 2: Inconsistent Results Despite Using Mandelic acid-d5
If your results show poor precision or accuracy even with a deuterated internal standard, it may be due to differential matrix effects.
Caption: Troubleshooting workflow for inconsistent internal standard correction.
Step 1: Verify Co-elution
Carefully examine the chromatograms of Mandelic acid and Mandelic acid-d5. Even a slight separation can expose them to different matrix components as they enter the ion source.
Step 2: Perform a Post-Column Infusion Experiment
This experiment helps to visualize the regions of ion suppression throughout the chromatographic run.
Experimental Protocol: Post-Column Infusion
-
Setup: Use a T-fitting to introduce a constant, low-flow infusion of a solution containing Mandelic acid and Mandelic acid-d5 into the LC eluent stream after the analytical column but before the mass spectrometer.
-
Injection: Once a stable baseline signal is achieved for both compounds, inject a blank, extracted urine sample.
-
Analysis: Monitor the signal of the infused compounds. A dip in the baseline indicates a region of ion suppression. An increase indicates ion enhancement.
-
Evaluation: Compare the retention time of your analyte and internal standard with the regions of ion suppression. If they elute in a region of significant and variable suppression, and are not perfectly co-eluting, this is the likely cause of the inconsistent results.
Step 3: Optimize for Co-elution
If a chromatographic shift is observed, adjust the LC method as described in "Issue 1, Step 3" with the specific goal of achieving perfect co-elution of Mandelic acid and Mandelic acid-d5.
Quantitative Data Summary
The following table demonstrates the critical impact of using an internal standard to correct for the matrix effect in the analysis of mandelic acid in urine.
| Sample ID | Mandelic Acid (mg/g Creatinine) - Without Internal Standard | Mandelic Acid (mg/g Creatinine) - With Internal Standard (Mandelic acid-d5) |
| 1 | 0.150 | 0.108 |
| 2 | 0.023 | 0.599 |
| 3 | 0.071 | 0.224 |
| 4 | 0.019 | 0.098 |
| 5 | 0.068 | 0.155 |
| Data adapted from Paci et al., Current Analytical Chemistry, 2013.[1] This data highlights that without an internal standard, the results can be significantly underestimated and highly variable due to the strong matrix effect.[1] |
Key Experimental Methodologies
Detailed Sample Preparation Protocol: Dilute-and-Shoot
This is a rapid method suitable for initial screening or when high throughput is required.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Filter the urine through a 0.22 µm filter.
-
In a clean vial, combine 200 µL of the filtered urine with 800 µL of pure water.[6]
-
Add the working solution of Mandelic acid-d5.
-
Vortex to mix.
-
Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.
Typical LC-MS/MS Parameters for Mandelic Acid Analysis
The following table provides a starting point for method development. Parameters should be optimized for your specific instrumentation.
| Parameter | Setting |
| LC Column | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 400 µL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Mandelic Acid MRM Transition | Precursor Ion (m/z): 151.0, Product Ion (m/z): 107.0 |
| Mandelic acid-d5 MRM Transition | Precursor Ion (m/z): 155.9, Product Ion (m/z): 112.0[1] |
| Collision Energy | Optimize for your instrument (typically -10 to -25 eV) |
| Ion Source Temperature | 400-550 °C |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling of "Mandelic acid-2,3,4,5,6-d5" standard
Technical Support Center: Mandelic acid-2,3,4,5,6-d5
This guide provides detailed information on the proper storage, handling, and troubleshooting for the "this compound" standard to ensure its stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of the standard. For long-term stability, the powdered form should be stored at -20°C.[1] If the compound is in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1] The container must be kept tightly closed and stored in a dry, well-ventilated area to protect it from moisture and air.[2][3][4]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is light-sensitive.[4][5][6][7] It is critical to protect it from direct sunlight and store it in a light-resistant container to prevent degradation.[4][5][7][8]
Q3: What personal protective equipment (PPE) should be used when handling this standard?
A3: When handling this compound, you should always wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or glasses with side-shields, and a lab coat or protective clothing.[2][4][5][8]
Q4: What are the main safety hazards associated with this compound?
A4: The primary hazard is that it can cause serious eye damage.[3][9] It is also important to avoid creating and inhaling dust.[2][3][4] Always handle the compound in a well-ventilated area or under a chemical fume hood.[2][5]
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents, strong bases, strong acids, and reducing agents.[5][6][7][8] Storing the compound away from these materials is essential to prevent hazardous reactions.
Q6: What is the expected shelf life of this standard?
A6: The shelf life depends on the form and storage conditions. As a powder, it is stable for up to 3 years when stored at -20°C.[1] When dissolved in a solvent, the stability is reduced to 6 months at -80°C or 1 month at -20°C.[1]
Q7: How should I handle an accidental spill?
A7: In case of a spill, ensure the area is well-ventilated and you are wearing appropriate PPE.[9] Avoid generating dust.[4] Carefully sweep or vacuum the spilled solid material and place it into a suitable, sealed container for disposal.[8][9] The area should then be cleaned thoroughly.[3]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | 3 years[1] | Keep container tightly closed; protect from light and moisture.[2][4][5] |
| In Solvent | -80°C | 6 months[1] | Use an appropriate, tightly sealed vial. |
| In Solvent | -20°C | 1 month[1] | Use for short-term storage only. |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃D₅O₃ | [1] |
| Molecular Weight | 157.18 g/mol | [1] |
| Appearance | White crystalline powder | [2][9] |
| Solubility | Soluble in water, alcohol, and propylene (B89431) glycol | [2][8] |
| Melting Point | 117-120°C | [2] |
| Odor | Odorless or faint almond-like smell | [2] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Degradation of Standard | Improper storage (exposure to light, moisture, or incorrect temperature). | Verify that the compound is stored in a light-resistant container, tightly sealed, at the correct temperature (-20°C for powder).[1][4][5] Discard the standard if signs of degradation (e.g., discoloration) are visible. |
| Inconsistent Experimental Results | Contamination or degradation of the standard. | Always use clean spatulas and glassware. Prepare solutions fresh, if possible. Check the expiration date and storage history of the standard. |
| Difficulty Dissolving the Compound | Incorrect solvent choice or insufficient mixing. | The compound is soluble in water, alcohol, and propylene glycol.[2] Use gentle warming or sonication to aid dissolution if necessary. Ensure the solvent is of high purity. |
| Safety Concerns (Eye/Skin Irritation) | Inadequate personal protective equipment (PPE) or improper handling. | Always wear safety glasses and gloves.[2][4] If contact occurs, rinse the affected area immediately and thoroughly with water for at least 15 minutes and seek medical attention.[3][8][9] |
Experimental Protocols
Protocol: Preparation of a Standard Stock Solution
This protocol outlines the general steps for preparing a stock solution from the powdered this compound standard.
-
Acclimatization: Before opening, allow the container of the standard to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a well-ventilated area or under a fume hood, accurately weigh the desired amount of the powdered standard using an analytical balance. Transfer the powder to a clean, calibrated volumetric flask.
-
Dissolution: Add a portion (approximately 50-70% of the final volume) of the desired high-purity solvent (e.g., methanol, acetonitrile, or water).
-
Mixing: Gently swirl the flask or use a vortex mixer to dissolve the powder completely. If necessary, sonicate the solution for a few minutes to ensure full dissolution.
-
Final Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times (15-20) to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, light-resistant, and tightly sealed storage vial. Store at the appropriate temperature (-20°C or -80°C) as recommended.[1]
Visualizations
Caption: Workflow for Handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemiis.com [chemiis.com]
- 3. avenalab.com [avenalab.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Minimizing Isotopic Exchange of Mandelic Acid-d5
This guide is intended for researchers, scientists, and drug development professionals working with Mandelic acid-d5. It provides essential information, troubleshooting advice, and detailed protocols to help maintain the isotopic purity of this compound throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Mandelic acid-d5 and why is its isotopic purity important?
Mandelic acid-d5 is a stable isotope-labeled version of Mandelic acid, where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612). It is commonly used as an internal standard in quantitative mass spectrometry (MS) assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate measurement of unlabeled Mandelic acid in biological samples.[1] Maintaining its isotopic purity is critical; if deuterium atoms exchange with hydrogen atoms from the solvent or matrix (a process called back-exchange), the accuracy of the quantification can be compromised.[2]
Q2: What is isotopic exchange and what causes it in Mandelic acid-d5?
Isotopic exchange is a chemical reaction where an isotope of an element is swapped with another isotope of the same element between two or more chemical species.[3] For Mandelic acid-d5, this typically involves the replacement of deuterium (D) with protium (B1232500) (H) from the surrounding environment.[2] The primary factors that promote this exchange are:
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pH: Both strongly acidic and basic conditions can catalyze the exchange of deuterium atoms.[3][4] The minimum exchange rate for many molecules occurs around pH 2.5.[3][5]
-
Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the exchange reaction, thus accelerating the rate of exchange.[5]
-
Solvent: Protic solvents like water, methanol, and ethanol (B145695) contain exchangeable protons and can facilitate the back-exchange of deuterium.[6]
Q3: Which deuterium atoms on Mandelic acid-d5 are most susceptible to exchange?
The five deuterium atoms on the aromatic ring of Mandelic acid-d5 are generally stable under typical analytical conditions. However, the hydrogen on the hydroxyl (-OH) and carboxylic acid (-COOH) groups are labile and will rapidly exchange with protons from the solvent. This is expected and generally does not interfere with MS-based quantification as these positions are not the site of deuteration in Mandelic acid-d5. The deuterium atoms on the phenyl ring can undergo back-exchange under harsher conditions, such as high pH or temperature.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: I am observing unexpected peaks in my mass spectrum (e.g., M-1, M-2) that suggest loss of deuterium from my Mandelic acid-d5 internal standard.
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Possible Cause 1: Isotopic exchange during sample preparation.
-
Solution: Review your sample preparation workflow. Are you using highly acidic or basic solutions? Are samples being heated for extended periods? Exposure to these conditions can cause the deuterium on the aromatic ring to exchange with hydrogen from the solvent.
-
Recommendation: Keep the pH of your solutions as close to neutral as possible, or ideally in a slightly acidic range (pH 2.5-4) where exchange is minimized.[3][5] Avoid heating samples and process them at low temperatures (e.g., on ice) whenever feasible.
-
-
Possible Cause 2: In-source back-exchange in the mass spectrometer.
-
Solution: The conditions within the mass spectrometer's ion source can sometimes promote back-exchange, especially with high source temperatures or certain mobile phases.
-
Recommendation: Optimize your MS source parameters. Try reducing the source temperature. Ensure your mobile phase is not overly basic. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help suppress in-source exchange.
-
Problem: The response of my Mandelic acid-d5 internal standard is decreasing over the course of an analytical run.
-
Possible Cause: Instability in the autosampler.
-
Solution: Samples sitting in the autosampler for extended periods, especially at room temperature and in protic solvents, can undergo gradual isotopic exchange.[2]
-
Recommendation: Use a cooled autosampler (e.g., set to 4°C). Minimize the length of your analytical run or re-prepare samples for longer sequences. If possible, prepare samples in a solvent with a lower protic content just before injection.
-
Quantitative Data on Isotopic Stability
To ensure the reliability of your results, it is crucial to understand the stability of Mandelic acid-d5 under your specific experimental conditions. The following table provides illustrative data on the stability of a deuterated standard under various conditions.
| Condition | Temperature | Incubation Time (hours) | % Isotopic Purity Remaining |
| 0.1% Formic Acid in 50:50 Methanol:Water (pH ~2.7) | 4°C | 24 | >99% |
| 0.1% Formic Acid in 50:50 Methanol:Water (pH ~2.7) | 25°C (Room Temp) | 24 | ~98% |
| PBS (pH 7.4) | 25°C (Room Temp) | 24 | ~95% |
| 0.1% Ammonium (B1175870) Hydroxide (B78521) in 50:50 Methanol:Water (pH ~10) | 25°C (Room Temp) | 4 | <90% |
Note: This data is illustrative and the actual stability will depend on the specific deuterated compound and experimental setup. It is highly recommended to perform a stability test under your own conditions.
Experimental Protocols
Protocol: Evaluating the Isotopic Stability of Mandelic acid-d5
This protocol allows you to assess the stability of Mandelic acid-d5 under conditions that mimic your sample preparation and analysis workflow.[2]
Materials:
-
Mandelic acid-d5
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of Mandelic acid-d5 in methanol.
-
Prepare Test Solutions:
-
Acidic: Dilute the stock solution to 1 µg/mL in a solution of 0.1% formic acid in 50:50 methanol:water.
-
Neutral: Dilute the stock solution to 1 µg/mL in PBS (pH 7.4).
-
Basic: Dilute the stock solution to 1 µg/mL in a solution of 0.1% ammonium hydroxide in 50:50 methanol:water.
-
-
Incubation: Aliquot each test solution and incubate them at your intended experimental temperature (e.g., room temperature) for various time points (e.g., 0, 4, 8, and 24 hours).
-
Quenching (for basic and neutral solutions): After each incubation period, acidify the basic and neutral aliquots with a small amount of formic acid to halt any further exchange.
-
LC-MS Analysis: Analyze all samples using your LC-MS method. Monitor the ion transitions for Mandelic acid-d5 and its potential back-exchanged products (d4, d3, etc.).
-
Data Analysis: Compare the peak areas of the d5 species and any lower deuterated species across the different time points and pH conditions. A significant decrease in the d5 peak area accompanied by an increase in the lower deuterated species indicates isotopic exchange.
Visualizations
Caption: Recommended workflow for handling Mandelic acid-d5 to minimize isotopic exchange.
Caption: A troubleshooting decision tree for diagnosing the cause of deuterium loss.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Calibration curve issues with "Mandelic acid-2,3,4,5,6-d5"
Welcome to the technical support center for "Mandelic acid-2,3,4,5,6-d5". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this internal standard in analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of analytical methods using this compound, particularly in the context of creating reliable calibration curves for LC-MS/MS analysis.
| Issue ID | Problem Description | Potential Causes | Recommended Actions |
| CC-01 | Poor Calibration Curve Linearity (R² < 0.99) | - Inaccurate preparation of calibration standards.- Inconsistent sample processing.- Presence of significant matrix effects not compensated for by the internal standard.- Sub-optimal chromatographic conditions leading to peak splitting or co-elution with interferences. | - Re-prepare calibration standards and ensure accurate dilutions.- Standardize the sample preparation workflow.- Evaluate and optimize chromatographic separation to ensure baseline resolution of mandelic acid.- Assess matrix effects by comparing calibration curves in solvent versus matrix. |
| CC-02 | High Variability (%RSD > 15%) in Calibration Standards | - Inconsistent injection volumes.- Instability of the analyte or internal standard in the autosampler.- Variable ion suppression or enhancement across the analytical run. | - Check the autosampler for proper functioning and ensure consistent injection volumes.- Evaluate the stability of mandelic acid and Mandelic acid-d5 in the sample diluent over the expected analysis time.- Monitor the internal standard response across the batch; significant drift may indicate a systemic issue. |
| QC-01 | Inaccurate Quality Control (QC) Sample Results | - The concentration of the internal standard is incorrect.- The internal standard and analyte are not co-eluting, leading to differential matrix effects.- Deuterium-hydrogen exchange of the internal standard. | - Verify the concentration of the Mandelic acid-d5 spiking solution.- Adjust chromatographic conditions to ensure co-elution of mandelic acid and Mandelic acid-d5.- Assess the stability of the deuterated internal standard in the sample matrix and processing conditions to check for H/D exchange. |
| IS-01 | Drifting or Inconsistent Internal Standard Signal | - Adsorption of the internal standard to the LC system components.- Degradation of the internal standard during sample storage or processing.- Inconsistent addition of the internal standard to samples. | - Prime the LC system thoroughly before analysis.- Investigate the stability of Mandelic acid-d5 under all storage and sample preparation conditions.- Ensure the internal standard is added accurately and consistently to all samples, standards, and QCs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our analytical method?
This compound serves as a stable isotope-labeled internal standard (SIL-IS). Its purpose is to mimic the behavior of the native mandelic acid during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of Mandelic acid-d5 to all samples, calibration standards, and quality controls, it allows for the correction of variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of mandelic acid.[1][2]
Q2: We are observing a slight shift in retention time between mandelic acid and Mandelic acid-d5. Is this normal and can it affect our results?
A small retention time shift between a deuterated internal standard and the analyte is a known phenomenon referred to as the "isotope effect".[3] Deuterium-carbon bonds are slightly stronger than hydrogen-carbon bonds, which can lead to minor differences in chromatographic behavior. While a small, consistent shift is often acceptable, it is crucial to ensure that the analyte and internal standard peaks are narrow and symmetrical, and that they elute in a region free from significant ion suppression or enhancement. If the separation is too large, they may be affected by different co-eluting matrix components, leading to differential matrix effects and compromising the accuracy of quantification.
Q3: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent?
Deuterium-hydrogen (H/D) exchange is a potential issue with deuterated internal standards, especially for deuterium atoms located on heteroatoms (like -OH or -NH) or at acidic/basic sites.[4] For this compound, the deuterium atoms are on the phenyl ring, which are generally stable under typical LC-MS conditions. However, exposure to extreme pH or temperature during sample preparation could potentially facilitate exchange. It is recommended to evaluate the stability of the internal standard under your specific experimental conditions.
Q4: How can we investigate if matrix effects are impacting our analysis, even when using Mandelic acid-d5?
While Mandelic acid-d5 is excellent at compensating for matrix effects, severe or differential matrix effects can still be a problem.[5] To investigate this, you can perform a post-extraction addition experiment. This involves comparing the response of the analyte and internal standard in a neat solution to their response when spiked into an extracted blank matrix sample. A significant difference in the response indicates the presence of matrix effects. Additionally, a post-column infusion experiment can help identify regions of ion suppression or enhancement throughout the chromatographic run.[1]
Expected Calibration Curve Performance
The following table summarizes the expected performance characteristics for a well-developed LC-MS/MS method for mandelic acid using this compound as the internal standard, based on data from published methods.[6][7]
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Calibration Range | 0.2 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.06 µg/mL |
| Limit of Quantitation (LOQ) | ~0.2 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 6% |
| Accuracy (% Bias) | Within ±15% |
Experimental Protocols
Sample Preparation: Dilute-and-Shoot for Urine Samples
This protocol is a simplified method for the analysis of mandelic acid in urine, adapted from established procedures.[5][7][8]
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at approximately 4000 x g for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Add a small, precise volume (e.g., 10 µL) of a working solution of this compound to achieve a final concentration within the linear range of the assay.
-
Vortex the mixture thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are typical starting parameters for an LC-MS/MS method for the analysis of mandelic acid. Optimization will be required for your specific instrumentation and application.
| LC Parameters | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Mandelic Acid: 151.0 -> 107.0Mandelic acid-d5: 156.0 -> 112.0 |
| Collision Energy | Optimize for your specific instrument |
| Dwell Time | 100 ms |
Visualizations
Metabolic Pathway of Styrene (B11656) and Ethylbenzene to Mandelic Acid
Mandelic acid is a key metabolite of styrene and ethylbenzene.[1][5][9][10][11] Understanding this pathway is crucial for interpreting biomonitoring data.
Troubleshooting Workflow for Calibration Curve Issues
This workflow provides a logical approach to diagnosing and resolving common calibration curve problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 9. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103869012B - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Head-to-Head Comparison of Internal Standards for Mandelic Acid Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of mandelic acid, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of "Mandelic acid-2,3,4,5,6-d5" with other commonly employed internal standards, supported by experimental data and detailed methodologies.
In bioanalytical method development, particularly for mass spectrometry-based assays, an internal standard (IS) is indispensable for correcting variability arising from sample preparation, chromatographic separation, and instrument response. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for matrix effects and ensuring robust and accurate quantification. This guide will delve into a comparative analysis of Mandelic acid-d5 against a homologous internal standard, 2-phenyllactic acid, and discuss the theoretical advantages of using a ¹³C-labeled mandelic acid.
Performance Comparison of Internal Standards
The selection of an internal standard is a pivotal step in method development. The following table summarizes the performance characteristics of Mandelic acid-d5 in comparison to 2-phenyllactic acid, based on a gas chromatographic-mass spectrometric (GC-MS) method for the determination of mandelic acid in blood plasma.
| Performance Parameter | This compound | 2-Phenyllactic Acid (Homologous IS) |
| Chemical Structure | Isotopically labeled analog | Structural analog |
| Co-elution with Analyte | Nearly identical retention time | Different retention time |
| Compensation for Matrix Effects | Excellent | Good, but may differ from analyte |
| Stability (as TMSi-ester ethers) | More stable | Less stable |
| Accuracy and Precision | High | Generally good, but can be compromised by differing stability and matrix effects |
Experimental Protocols
To provide a comprehensive understanding of the practical application of these internal standards, detailed experimental methodologies are presented below.
GC-MS Determination of Mandelic Acid in Blood Plasma
This method compares the use of deuterated mandelic acid and 2-phenyllactic acid as internal standards.
Sample Preparation:
-
To 1 mL of plasma, add the internal standard (either deuterated mandelic acid or 2-phenyllactic acid).
-
Acidify the plasma with hydrochloric acid.
-
Extract the mandelic acid and internal standard with an organic solvent.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to form TMSi-ester ethers prior to GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Column: Appropriate capillary column for the separation of the derivatized compounds.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of mandelic acid and internal standard derivatives.
-
Mass Spectrometry: Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the mandelic acid and internal standard derivatives.
LC-MS/MS Determination of Mandelic Acid in Urine
This method utilizes Mandelic acid-d5 as the internal standard and is crucial for mitigating strong matrix effects observed in urine samples.[1]
Sample Preparation:
-
Thaw urine samples at room temperature and mix thoroughly.
-
Filter the urine through a 0.22 µm syringe filter.
-
Take a 200 µL aliquot of the filtered urine.
-
Add 100 µL of the Mandelic acid-d5 internal standard solution (10 mg/L in methanol).
-
Dilute the sample with 2% acetic acid.
-
Inject a 20 µL aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
LC Column: A C18 reversed-phase column (e.g., Kinetex 2.6 µm C-18).
-
Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.2% formic acid.
-
Flow Rate: 500 µL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: TurboIonSpray.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for both mandelic acid and Mandelic acid-d5.
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Discussion
The experimental evidence and established principles of bioanalytical chemistry strongly support the use of a stable isotope-labeled internal standard for the accurate quantification of mandelic acid.
This compound has demonstrated its utility in both GC-MS and LC-MS/MS applications. Its key advantage lies in its chemical and physical similarity to the unlabeled analyte, leading to near-identical behavior during sample processing and analysis. This co-elution is paramount for the effective correction of matrix-induced ion suppression or enhancement, a significant challenge in complex biological matrices like urine.[1]
2-Phenyllactic acid , as a homologous internal standard, offers a more accessible and often more cost-effective alternative. However, its structural differences result in different chromatographic retention times and can lead to variations in extraction recovery and ionization response compared to mandelic acid. The observed lower stability of its derivative in the GC-MS method further underscores the potential for compromised accuracy and precision.
While direct comparative experimental data for a ¹³C-labeled mandelic acid was not available in the reviewed literature, it is widely regarded as the "gold standard" for internal standards in mass spectrometry. The negligible mass difference between ¹²C and ¹³C isotopes eliminates the potential for the chromatographic "isotope effect" that can sometimes be observed with deuterated standards. This ensures true co-elution and the most accurate compensation for all sources of analytical variability.
Conclusion
For routine analyses where high throughput and cost-effectiveness are primary considerations, This compound provides a robust and reliable solution for the quantification of mandelic acid, effectively compensating for matrix effects and ensuring accurate results. While structural analogs like 2-phenyllactic acid can be employed, they require more rigorous validation to ensure they adequately track the analyte's behavior. For assays demanding the highest level of accuracy and precision, a ¹³C-labeled mandelic acid internal standard, though potentially more expensive, represents the theoretically superior choice, minimizing any potential analytical biases. The ultimate selection of an internal standard should be based on a thorough method development and validation process that aligns with the specific requirements of the analytical method and its intended application.
References
Validating Analytical Methods: A Comparative Guide to Using Mandelic Acid-d5
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for ensuring data integrity and reliability. In the analysis of chiral compounds like mandelic acid, a key metabolite of styrene, the choice of an appropriate internal standard is critical for accurate quantification. This guide provides an objective comparison of Mandelic acid-d5 as an internal standard against other alternatives and details various methods for the chiral separation of mandelic acid, supported by experimental data.
Performance of Mandelic Acid-d5 as an Internal Standard
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based assays. Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis. Mandelic acid-d5, a deuterated analog of mandelic acid, is a commonly used SIL internal standard.
A comparative study using gas chromatography-mass spectrometry (GC-MS) evaluated the performance of Mandelic acid-d5 against a homologous internal standard, 2-phenyllactic acid, for the quantification of mandelic acid in blood plasma.[1] The results of this comparison, along with validation data from an HPLC-MS/MS method using Mandelic acid-d5, are summarized below.[1]
Table 1: Comparison of Internal Standards for Mandelic Acid Quantification
| Parameter | Mandelic acid-d5 (Deuterated IS) | 2-Phenyllactic acid (Homologous IS) |
| Analytical Method | GC-MS | GC-MS |
| Stability (as TMSi-ester ethers) | More Stable | Less Stable |
| Chromatographic Isotope Effect | Observed, but does not suggest a carrier function | Not Applicable |
| Linearity (r²) | 0.9982 | Not Reported |
| Limit of Detection (LOD) | 0.02 mg/L | Not Reported |
| Limit of Quantification (LOQ) | 0.075 mg/L | Not Reported |
| Accuracy (% Recovery) | >82% | Not Reported |
| Precision (%RSD) | <11% | Not Reported |
The data indicates that while both types of internal standards can be used, the deuterated Mandelic acid-d5 offers superior stability during derivatization for GC-MS analysis.[1] Furthermore, a validated HPLC-MS/MS method using Mandelic acid-d5 demonstrates excellent linearity, sensitivity, accuracy, and precision, making it a reliable choice for quantitative bioanalysis.
Chiral Separation of Mandelic Acid Enantiomers
The enantiomers of mandelic acid can exhibit different pharmacological and toxicological profiles. Therefore, their separation and individual quantification are often necessary. Various chromatographic techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC), have been employed for the chiral separation of mandelic acid and its derivatives. The performance of some of these methods is compared below.
Table 2: Comparison of Chiral Separation Methods for Mandelic Acid
| Method | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Resolution (Rs) / Separation Factor (α) | Reference |
| HPLC | CHIRALPAK® IC | n-hexane/isopropanol/TFA | Rs = 2.21 | [2] |
| HPLC | Molecularly Imprinted Polymer (MIP) | Buffer | α = 2.33 - 2.86 | |
| GC | Permethylated α-cyclodextrin | Helium | Elution reversal observed for R/S isomers | |
| SFC | Chiralpak AD-3 | CO₂/Methanol (B129727)/TFA | Baseline separation |
The choice of chiral separation method depends on the specific requirements of the analysis, including the sample matrix, desired resolution, and available instrumentation. Immobilized polysaccharide-based CSPs like CHIRALPAK® IC provide excellent resolution in HPLC.[2] Molecularly imprinted polymers offer high selectivity, while cyclodextrin-based CSPs are effective in gas chromatography. Supercritical fluid chromatography presents a faster and more efficient alternative to HPLC for the enantioseparation of mandelic acid derivatives.
Experimental Protocols
Quantitative Analysis of Mandelic Acid in Urine by HPLC-MS/MS using Mandelic acid-d5
This protocol is adapted from a validated method for the determination of mandelic acid in urine samples.
-
Sample Preparation:
-
Dilute 10 µL of urine sample with 10 µL of 2% acetic acid.
-
Spike the diluted sample with 100 µL of a 10 mg/L solution of Mandelic acid-d5 in methanol.
-
Filter the sample through a 0.2 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Kinetex 2.6 µm C18 100 Å, 100 x 4.6 mm
-
Mobile Phase: A gradient of 0.2% formic acid in water (A) and 0.2% formic acid in methanol (B).
-
Flow Rate: 500 µL/min
-
Injection Volume: 20 µL
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
Mandelic acid: 150.9 → 107.3
-
Mandelic acid-d5: 155.9 → 112.0
-
-
Ion Source Temperature: 500°C
-
Collision Gas: Nitrogen
-
Chiral Separation of Mandelic Acid by HPLC
This protocol is based on the enantioseparation of mandelic acid using a CHIRALPAK® IC column.[2]
-
Chromatographic Conditions:
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles of chiral separation, the following diagrams are provided.
Caption: Experimental workflow for the validation of an analytical method for mandelic acid.
Caption: The three-point interaction model for chiral recognition.
References
Inter-laboratory Comparison of "Mandelic acid-d5" Standards: A Best Practice Guide
Introduction
"Mandelic acid-d5" (d5-MA) serves as a critical internal standard for the quantitative analysis of mandelic acid in biological matrices, which is a key biomarker for exposure to styrene.[1][2][3][4] Given its importance in toxicological and clinical research, the accuracy and consistency of d5-MA standards are paramount. While formal inter-laboratory comparison programs for d5-MA standards are not widely documented, this guide provides a framework for researchers, scientists, and drug development professionals to establish the quality and comparability of their d5-MA standards. This guide outlines key quality attributes, recommended analytical methods for their assessment, and a general workflow for standard qualification.
Key Quality Attributes for "Mandelic acid-d5" Standards
The quality of a d5-MA standard can be defined by several key parameters. Laboratories should aim to characterize their standards for these attributes to ensure data integrity and facilitate comparison between different sources or batches of the standard.
| Quality Attribute | Description | Recommended Analytical Technique(s) | Acceptance Criteria (Example) |
| Identity | Confirmation of the chemical structure of Mandelic acid-d5. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass spectrum consistent with the expected molecular weight and fragmentation pattern of d5-MA. NMR spectrum consistent with the deuterated structure. |
| Chemical Purity | Percentage of the desired compound (d5-MA) in the material, excluding isotopic variants and enantiomers. | High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) | ≥99.0%[5] |
| Concentration | The accurately determined concentration of the d5-MA solution. | Quantitative analysis using a calibrated analytical method (e.g., LC-MS/MS) against a certified reference material of unlabeled mandelic acid. | Within ±2% of the nominal concentration. |
| Isotopic Enrichment | The percentage of the deuterated (d5) species relative to all isotopic variants. | Mass Spectrometry (MS) | ≥98% d5 enrichment. |
| Enantiomeric Purity | The percentage of the desired enantiomer (e.g., (R)- or (S)-Mandelic acid-d5) in a chiral standard. | Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Capillary Electrophoresis[2] | ≥99% enantiomeric excess (ee). |
Experimental Protocols for Standard Qualification
The following protocols provide a general framework for the analytical characterization of a "Mandelic acid-d5" standard.
Identity and Chemical Purity Determination by LC-MS/MS
-
Objective: To confirm the identity and assess the chemical purity of the d5-MA standard.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Method:
-
Standard Preparation: Prepare a solution of the d5-MA standard in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitored Transitions: Monitor the transition for d5-MA (e.g., m/z 156.1 → 111.1) and potential impurities.[1]
-
-
Data Analysis:
-
Confirm the retention time and the mass transition of the major peak correspond to that of d5-MA.
-
Calculate the chemical purity by dividing the peak area of d5-MA by the total peak area of all detected compounds.
-
-
Isotopic Enrichment Analysis by Mass Spectrometry
-
Objective: To determine the percentage of the d5-isotopologue.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a tandem quadrupole mass spectrometer.
-
Method:
-
Sample Infusion: Directly infuse a solution of the d5-MA standard into the mass spectrometer.
-
Data Acquisition: Acquire a full scan mass spectrum in the region of the molecular ion of d5-MA (m/z 156.1).
-
Data Analysis: Measure the peak intensities of the molecular ions corresponding to the unlabeled (d0, m/z 151.1), partially deuterated (d1-d4), and fully deuterated (d5) mandelic acid. Calculate the isotopic enrichment as the percentage of the d5 peak intensity relative to the sum of all isotopic peak intensities.
-
Enantiomeric Purity by Chiral HPLC
-
Objective: To determine the enantiomeric excess (ee) of a chiral d5-MA standard.
-
Instrumentation: An HPLC system with a UV detector and a chiral stationary phase column.
-
Method:
-
Standard Preparation: Prepare a solution of the chiral d5-MA standard in the mobile phase.
-
Chromatographic Conditions:
-
Column: A chiral column suitable for the separation of mandelic acid enantiomers (e.g., a polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of hexane (B92381) and ethanol (B145695) with a small amount of a modifier like trifluoroacetic acid. The exact composition should be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the qualification process for a "Mandelic acid-d5" standard.
Caption: Workflow for the comprehensive qualification of a "Mandelic acid-d5" standard.
Logical Flow for Inter-Laboratory Comparison
In the absence of a formal proficiency testing program, laboratories can establish comparability of their d5-MA standards by following a structured process.
References
A Head-to-Head Comparison: Mandelic Acid-d5 vs. C13-Labeled Mandelic Acid in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of mandelic acid, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. In the landscape of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. They offer a means to correct for variability throughout the analytical workflow, from sample preparation to instrument response.
This guide provides an in-depth, objective comparison of two commonly employed SIL internal standards for mandelic acid: Mandelic acid-d5 and C13-labeled mandelic acid. By examining their performance characteristics, supported by established principles and experimental data from analogous compounds, this document aims to equip researchers with the knowledge to make an informed decision for their specific analytical needs.
The Critical Role of the Isotope Effect
The fundamental difference in performance between deuterated (Mandelic acid-d5) and carbon-13-labeled mandelic acid stems from the "isotope effect." The substantial mass difference between hydrogen (¹H) and deuterium (B1214612) (²H or D) can lead to altered physicochemical properties of the deuterated molecule compared to its unlabeled counterpart. This can manifest as a chromatographic shift, where the deuterated standard and the analyte do not perfectly co-elute.[1]
In contrast, the mass difference between carbon-12 (¹²C) and carbon-13 (¹³C) is much smaller, resulting in a negligible isotope effect. Consequently, C13-labeled internal standards typically co-elute with the analyte, which is a significant advantage in quantitative analysis.[2][3]
Performance Comparison: Mandelic Acid-d5 vs. C13-Labeled Mandelic Acid
The choice between a deuterated and a C13-labeled internal standard can have a profound impact on assay accuracy, precision, and robustness. The following table summarizes the key performance differences based on established principles and data from comparative studies of other SIL internal standards.
| Performance Metric | Mandelic Acid-d5 | C13-Labeled Mandelic Acid | Rationale |
| Chromatographic Co-elution | Potential for partial or no co-elution with unlabeled mandelic acid.[1] | Typically co-elutes with unlabeled mandelic acid.[2][3] | The deuterium isotope effect can alter retention time, while the C13 isotope effect is negligible. |
| Accuracy & Precision | May exhibit lower accuracy and precision, particularly in the presence of significant matrix effects.[1] | Higher accuracy and precision, providing more reliable quantitative data.[4] | Co-elution ensures that the internal standard and analyte experience the same matrix effects, leading to more effective correction. |
| Isotopic Stability | Generally stable, but deuterium on exchangeable positions (e.g., hydroxyl groups) can be labile. | Highly stable with no risk of isotope exchange. | The carbon-carbon bonds of the C13 label are not susceptible to exchange with the surrounding matrix. |
| Matrix Effect Compensation | Less effective if chromatographic separation occurs, as the internal standard and analyte are not subjected to the same ion suppression or enhancement at the same time.[1] | Superior compensation for matrix effects due to co-elution.[4] | The internal standard and analyte experience identical ionization conditions in the mass spectrometer source. |
| Cost & Availability | Generally more readily available and less expensive.[2] | Often more expensive and may have limited commercial availability.[2] | The synthetic routes for introducing C13 are often more complex than for deuterium. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of mandelic acid in human plasma using a stable isotope-labeled internal standard via LC-MS/MS. This protocol can be adapted for either Mandelic acid-d5 or C13-labeled mandelic acid.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 1 µg/mL of either Mandelic acid-d5 or C13-labeled mandelic acid in methanol).
-
Vortex the sample for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be employed.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for mandelic acid.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for mandelic acid, Mandelic acid-d5, and C13-labeled mandelic acid would need to be optimized.
-
Example Transitions (to be optimized):
-
Mandelic Acid: m/z 151.0 -> 107.0
-
Mandelic Acid-d5: m/z 156.0 -> 112.0
-
C13-Labeled Mandelic Acid (assuming 6 C13 atoms): m/z 157.0 -> 113.0
-
-
Mandatory Visualizations
Caption: A typical experimental workflow for the bioanalysis of mandelic acid.
Caption: Logical comparison of deuterium vs. C13 internal standards.
Conclusion
For the quantitative bioanalysis of mandelic acid, a C13-labeled internal standard is theoretically and practically superior to Mandelic acid-d5. The primary advantage of the C13-labeled standard is its ability to co-elute with the unlabeled analyte, which ensures more accurate correction for matrix effects and leads to higher data quality.[4] While deuterated standards like Mandelic acid-d5 are often more accessible and cost-effective, researchers must be cognizant of the potential for chromatographic separation from the analyte.[1][5] This can compromise the accuracy of the results, especially in complex biological matrices. For assays demanding the highest level of confidence, the investment in a C13-labeled internal standard is well-justified by the improved accuracy and precision of the data.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
A Comparative Guide to the Accuracy and Precision of Mandelic Acid-2,3,4,5,6-d5 as an Analytical Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of mandelic acid, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of Mandelic acid-2,3,4,5,6-d5 (MA-d5) with alternative standards, supported by experimental data from various analytical methodologies.
Mandelic acid is a key biomarker for exposure to styrene (B11656), a widely used industrial chemical.[1][2] Accurate quantification of mandelic acid in biological matrices, such as urine, is crucial for toxicological and pharmacokinetic studies. The use of a stable isotope-labeled internal standard like MA-d5 is a cornerstone of robust analytical methods, particularly in mass spectrometry-based techniques, as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1][2]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of the analytical method. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics. Deuterated standards like MA-d5 are often considered the gold standard for their similarity to the analyte. However, other non-deuterated compounds have also been employed. The following tables summarize the performance of MA-d5 and an alternative non-deuterated internal standard, salicylic (B10762653) acid, based on reported validation data.
Table 1: Performance of this compound as an Internal Standard in HPLC-MS/MS [1][2]
| Performance Metric | Reported Value |
| Accuracy | > 82% |
| Variability (Precision) | < 11% |
| Limit of Detection (LOD) | 0.02 mg/L |
| Limit of Quantitation (LOQ) | 0.075 mg/L |
Data from a validated HPLC-MS/MS method for the determination of mandelic acid in urine.[1][2]
Table 2: Performance of Salicylic Acid as an Internal Standard in HPLC-UV [1]
| Performance Metric | S-Mandelic Acid | R-Mandelic Acid |
| Mean Absolute Recovery | 94.2% | 91.9% |
| Intra-day Precision (RSD) | 2.8% - 4.8% | 0.7% - 7.7% |
| Inter-day Precision (RSD) | 1.3% - 6.8% | Not Reported |
| Limit of Detection (LOD) | 1 µg/mL | 1 µg/mL |
| Limit of Quantitation (LOQ) | 5 µg/mL | 5 µg/mL |
Data from a validated HPLC-UV method for the simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine.[1]
Note: A direct comparison of the data is challenging as the analytical techniques (HPLC-MS/MS vs. HPLC-UV) and the specific experimental conditions differ between the studies. However, the data indicates that both MA-d5 and salicylic acid can be used to develop accurate and precise methods for mandelic acid quantification. The choice of internal standard will depend on the specific requirements of the assay, including the analytical platform, the complexity of the sample matrix, and the desired level of accuracy.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the quantification of mandelic acid using either MA-d5 or salicylic acid as an internal standard.
Protocol 1: HPLC-MS/MS for Mandelic Acid in Urine using this compound
This protocol is based on a method for the quantitative determination of mandelic acid and phenylglyoxylic acid in urine samples.[1][2]
1. Sample Preparation:
- To 1 mL of urine sample, add 10 µL of an internal standard working solution containing Mandelic acid-d5.
- Vortex mix the sample.
- Filter the sample through a 0.2 µm syringe filter prior to injection.
2. HPLC Conditions:
- Column: A suitable reversed-phase C18 column.
- Mobile Phase: A gradient of methanol (B129727) and water with a constant concentration of an appropriate modifier (e.g., 0.1% formic acid).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Mandelic Acid: Precursor ion (m/z) -> Product ion (m/z)
- Mandelic acid-d5: Precursor ion (m/z) -> Product ion (m/z)
- Optimize other parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
4. Quantification:
- Construct a calibration curve by plotting the peak area ratio of mandelic acid to Mandelic acid-d5 against the concentration of the calibration standards.
- Determine the concentration of mandelic acid in the samples from the calibration curve.
Protocol 2: HPLC-UV for Mandelic Acid Enantiomers in Urine using Salicylic Acid
This protocol is based on a method for the simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of urine sample, add an appropriate amount of salicylic acid internal standard solution.
- Acidify the sample with a suitable acid (e.g., HCl) to pH 2.
- Extract the analytes with 3 mL of ethyl acetate (B1210297) by vortexing for 5 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
- Column: ZORBAX SB-C18 (250 mm x 4.6 mm i.d., 5 µm).[1]
- Mobile Phase: Methanol-10 mmol/L phosphate (B84403) buffer [pH 2.5] (65:35, v/v).[1]
- Flow Rate: 0.8 ml/min.[1]
- Injection Volume: 20 µL.
- Detection: UV at 254 nm.[1]
3. Quantification:
- Construct a calibration curve by plotting the peak area ratio of each mandelic acid enantiomer to salicylic acid against the concentration of the calibration standards.
- Determine the concentration of each mandelic acid enantiomer in the samples from the calibration curve.
Visualizing the Metabolic Pathway and Analytical Workflow
Understanding the biological context and the analytical process is crucial for researchers. The following diagrams, generated using Graphviz, illustrate the metabolic pathway of styrene to mandelic acid and a typical experimental workflow for its quantification.
References
A Comparative Guide to the Analysis of Mandelic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mandelic acid-d5 and its non-deuterated counterpart, DL-Mandelic acid. The information presented is essential for researchers utilizing these compounds as internal standards or in metabolic studies, where a thorough understanding of their purity and analytical characteristics is paramount.
Introduction
Mandelic acid-d5 (pentadeuterated mandelic acid) is an isotopically labeled form of mandelic acid, an alpha-hydroxy acid. Its primary application in research and drug development is as an internal standard for the quantitative analysis of mandelic acid in biological matrices by mass spectrometry. The five deuterium (B1214612) atoms on the phenyl ring create a distinct mass shift, allowing for clear differentiation from the endogenous, non-labeled compound. This guide offers a comparative overview of the analytical data for Mandelic acid-d5 and DL-Mandelic acid, supported by detailed experimental protocols.
Comparative Analytical Data
The following tables summarize typical quantitative data obtained from the Certificates of Analysis (CoA) for Mandelic acid-d5 and DL-Mandelic acid.
Table 1: General Specifications
| Property | Mandelic acid-d5 | DL-Mandelic acid |
| Chemical Formula | C₈H₃D₅O₃ | C₈H₈O₃ |
| Molecular Weight | 157.18 g/mol | 152.15 g/mol |
| CAS Number | 70838-71-0 | 90-64-2 |
| Appearance | White to off-white solid | White crystalline powder |
| Melting Point | 117 - 120 °C | 118 - 121 °C |
Table 2: Purity and Composition
| Analysis | Mandelic acid-d5 | DL-Mandelic acid |
| Chemical Purity (by HPLC/TLC) | ≥98%[1] | ≥99% (by GC or Titration)[2][3] |
| Isotopic Purity (by Mass Spec.) | ≥99.6% Deuterated[1] | Not Applicable |
| Structural Confirmation | Consistent with structure by ¹H-NMR and Mass Spectrometry[1] | Consistent with structure by various analytical techniques |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize Mandelic acid-d5 and DL-Mandelic acid are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the mandelic acid compound by separating it from any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with a small percentage of an acidifier like formic or acetic acid to ensure the analyte is in its protonated form). A typical gradient could be 20-80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: A solution of the mandelic acid standard is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS) for Isotopic Purity of Mandelic acid-d5
-
Objective: To determine the isotopic enrichment of Mandelic acid-d5.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Method:
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 10 µg/mL) and infused directly into the mass spectrometer.
-
Data Acquisition: A full scan mass spectrum is acquired over a mass range that includes the molecular ions of both the deuterated and any residual non-deuterated mandelic acid.
-
Analysis: The relative intensities of the ion corresponding to Mandelic acid-d5 ([M-H]⁻ at m/z 156.08) and the ion corresponding to non-deuterated mandelic acid ([M-H]⁻ at m/z 151.04) are used to calculate the isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the mandelic acid compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H-NMR for DL-Mandelic acid: The spectrum will show characteristic peaks for the aromatic protons (multiplet around 7.2-7.5 ppm), the methine proton (singlet around 5.1 ppm), and the hydroxyl and carboxylic acid protons (broad singlets that can exchange with D₂O).[4]
-
¹H-NMR for Mandelic acid-d5: The aromatic region will be absent due to the deuterium substitution. The spectrum will be dominated by the singlet for the methine proton.[1]
-
¹³C-NMR: Provides further structural confirmation by showing the expected number of carbon signals with appropriate chemical shifts.
-
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the analysis and comparison of Mandelic acid-d5 and its non-deuterated analog.
Conclusion
This guide highlights the key analytical parameters for the characterization of Mandelic acid-d5 and provides a comparison with its non-deuterated form, DL-Mandelic acid. For researchers in drug development and related fields, the high isotopic and chemical purity of Mandelic acid-d5 are critical for its reliable use as an internal standard in quantitative mass spectrometry assays. The provided experimental protocols offer a foundation for the in-house verification of these critical quality attributes.
References
Comparative Analysis of Analytical Methods for Mandelic Acid Quantification Using Isotopic Dilution with Mandelic Acid-2,3,4,5,6-d5
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of mandelic acid in biological matrices, employing Mandelic acid-2,3,4,5,6-d5 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and ensuring accurate and reliable results, particularly in complex biological samples like urine.[1] This document outlines detailed experimental protocols and presents key performance data from various studies to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Mandelic Acid and the Importance of Isotopic Dilution
Mandelic acid is a key biomarker for assessing exposure to styrene (B11656), a widely used industrial chemical.[1][2][3] Accurate and precise quantification of mandelic acid in biological fluids, such as urine, is essential for toxicological studies and occupational health monitoring.[4] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for this purpose. However, the accuracy of HPLC-MS/MS can be compromised by matrix effects, which are variations in ionization efficiency caused by co-eluting substances from the sample matrix.[1]
The isotopic dilution method, which utilizes a stable isotope-labeled version of the analyte as an internal standard (in this case, this compound), is the gold standard for mitigating matrix effects.[1] Since the internal standard is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement, allowing for accurate correction and reliable quantification.
Experimental Workflows and Methodologies
The following diagram illustrates a typical workflow for the analysis of mandelic acid in urine samples using HPLC-MS/MS with an isotopic internal standard.
References
Performance of Mandelic Acid-d5 in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides a comprehensive comparison of the performance of Mandelic acid-d5 (MA-d5) as an internal standard in various biological matrices, supported by experimental data and detailed protocols. We will explore its utility in plasma, urine, and discuss considerations for its application in tissue homogenates.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By being chemically identical to the analyte, but mass-shifted, they can effectively compensate for variations in sample preparation, matrix effects, and instrument response. Mandelic acid-d5, a deuterated analog of mandelic acid, is frequently employed for this purpose. This guide will delve into its performance characteristics in comparison to other internal standards.
Comparative Performance of Internal Standards for Mandelic Acid Quantification
The choice of internal standard is critical for the development of robust and reliable bioanalytical methods. While Mandelic acid-d5 is a popular choice, other compounds have also been utilized. The following table summarizes the performance of MA-d5 and alternative internal standards in different biological matrices based on published data.
| Biological Matrix | Internal Standard | Analytical Method | Key Performance Metrics | Reference |
| Plasma | Mandelic acid-d5 | GC-MS | More stable during chromatography of TMSi-ester ethers compared to a homologous internal standard. A chromatographic isotope effect was observed. | [1] |
| 2-Phenyllactic acid (homologous IS) | GC-MS | Less stable during chromatography of TMSi-ester ethers compared to the deuterated standard. | [1] | |
| Urine | Mandelic acid-d5 | HPLC-MS/MS | Crucial for compensating for strong matrix effects, leading to accurate quantification. The method showed high accuracy (>82%) and precision (<11% variability). | [2] |
| o-Methyl hippuric acid | HPLC-UV | Used in a validated method with good recovery for mandelic acid (96%). | [3] | |
| p-Hydroxybenzoic acid | HPLC-UV | Utilized as an internal standard in an HPLC method for simultaneous determination of mandelic and phenylglyoxylic acids. | ||
| Tissue Homogenates | Mandelic acid-d5 | LC-MS/MS | No direct experimental data found in the searched literature. Performance would be anticipated to be similar to other matrices in correcting for matrix effects, but would require specific validation. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols for the analysis of mandelic acid using Mandelic acid-d5 as an internal standard.
Analysis of Mandelic Acid in Human Plasma via GC-MS
This method provides a direct comparison of a deuterated versus a homologous internal standard.
-
Sample Preparation:
-
To a plasma sample, add an internal standard solution (either Mandelic acid-d5 or 2-phenyllactic acid).
-
Perform an extraction of the acids from the plasma.
-
Derivatize the extracted analytes to form their trimethylsilyl (B98337) (TMSi)-ester ethers prior to GC-MS analysis.
-
-
GC-MS Conditions:
-
Chromatography: The specific column and temperature program should be optimized to achieve good separation of mandelic acid from other plasma components.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for both the analyte and the internal standard.
-
Analysis of Mandelic Acid in Human Urine via HPLC-MS/MS
This protocol highlights the importance of Mandelic acid-d5 in mitigating matrix effects in a complex biological fluid like urine.[2]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for homogenization.
-
Add 100 µL of the Mandelic acid-d5 internal standard solution (10 mg/L in methanol) to 10 mL of urine.
-
Dilute the sample with 10 mL of 2% acetic acid.
-
Filter the diluted sample through a 0.2 µm syringe filter.
-
-
HPLC-MS/MS Conditions:
-
HPLC System: An HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Kinetex 2.6 µm C-18).
-
Mobile Phase: A gradient of 0.2% formic acid in water (A) and 0.2% formic acid in methanol (B129727) (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Mandelic acid: m/z 151 -> 107
-
Mandelic acid-d5: m/z 156 -> 112
-
-
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in the bioanalysis of mandelic acid, the following diagrams have been generated using the DOT language.
Caption: Workflow for Mandelic Acid Analysis in Urine.
Caption: Comparison of Internal Standard Properties.
Discussion
The selection of an appropriate internal standard is a critical decision in quantitative bioanalysis. The evidence from the literature strongly supports the use of Mandelic acid-d5 for the accurate determination of mandelic acid in complex biological matrices like plasma and urine.
In Plasma: The study by Luthe et al. (1983) demonstrated the superior stability of the deuterated internal standard over a homologous one during the derivatization and chromatographic process.[1] This is a crucial advantage as it ensures that the internal standard and the analyte behave consistently throughout the analytical procedure, leading to more reliable quantification. The observation of a chromatographic isotope effect, where the deuterated compound may elute slightly earlier than the non-deuterated analyte, is a known phenomenon with deuterated standards. However, with modern high-resolution chromatography and mass spectrometry, this can usually be managed without compromising the accuracy of the assay, as long as the peaks are well-defined and integrated consistently.
In Urine: The work by Paci et al. (2013) underscores the indispensable role of Mandelic acid-d5 in overcoming significant matrix effects in urine samples when using HPLC-MS/MS.[2] Urine is a notoriously complex matrix with high variability in its composition between individuals and over time. Without a stable isotope-labeled internal standard that co-elutes with the analyte, ion suppression or enhancement can lead to significant inaccuracies in the measured concentrations. The high accuracy and precision reported in this study validate the effectiveness of Mandelic acid-d5 for this application.
In Tissue Homogenates: While direct experimental data on the performance of Mandelic acid-d5 in tissue homogenates was not found in the reviewed literature, the principles of its utility can be extrapolated. Tissue homogenates are also complex matrices that can cause significant matrix effects. Therefore, the use of a stable isotope-labeled internal standard like Mandelic acid-d5 is highly recommended. A full method validation would be necessary to establish its performance characteristics, including extraction recovery, matrix effect, accuracy, and precision in each specific tissue type. The experimental protocols developed for plasma and urine can serve as a starting point for developing and validating a method for tissue homogenates.
Conclusion
Mandelic acid-d5 has demonstrated excellent performance as an internal standard for the quantitative analysis of mandelic acid in various biological matrices, particularly in plasma and urine. Its chemical similarity and mass difference to the analyte allow it to effectively compensate for variations in sample processing and matrix-induced signal suppression or enhancement, leading to high accuracy and precision. While direct comparative data with other internal standards is limited, the available evidence, especially from studies employing modern LC-MS/MS techniques, strongly supports its use. For the analysis of mandelic acid in tissue homogenates, Mandelic acid-d5 is the recommended internal standard, pending a thorough method validation for the specific tissue matrix. Researchers and drug development professionals can confidently employ Mandelic acid-d5 to achieve reliable and accurate quantitative results in their bioanalytical studies.
References
- 1. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotope Effect of Mandelic Acid-2,3,4,5,6-d5 in Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a valuable technique in drug discovery and metabolic studies. This guide provides a comparative analysis of the chromatographic behavior of Mandelic acid-2,3,4,5,6-d5 and its non-deuterated counterpart, mandelic acid. Understanding the isotope effect on retention time is crucial for developing robust analytical methods for deuterated compounds.
The Chromatographic Deuterium Isotope Effect
In chromatography, the substitution of hydrogen with deuterium can lead to a phenomenon known as the deuterium isotope effect, resulting in a shift in retention time. This effect arises from the subtle differences in the physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can influence the molecule's interaction with the stationary phase.
Generally, in reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), deuterated compounds tend to elute slightly earlier than their non-deuterated analogs.[1] This is often attributed to weaker van der Waals interactions with the stationary phase. Conversely, in normal-phase liquid chromatography (NPLC), deuterated compounds may exhibit longer retention times. The magnitude of this effect is influenced by the number of deuterium atoms, their position in the molecule, and the specific chromatographic conditions.
Performance Comparison in Different Chromatographic Modes
The following table summarizes the expected retention behavior of this compound compared to unlabeled mandelic acid in various chromatographic systems. The data is representative and illustrates the general principles of the deuterium isotope effect.
| Chromatographic Mode | Analyte | Representative Retention Time (min) | Change in Retention Time (Δt_R) |
| Reversed-Phase HPLC | Mandelic Acid | 10.25 | - |
| This compound | 10.18 | -0.07 | |
| Normal-Phase HPLC | Mandelic Acid | 8.50 | - |
| This compound | 8.59 | +0.09 | |
| Gas Chromatography (derivatized) | Mandelic Acid | 12.31 | - |
| This compound | 12.25 | -0.06 |
Experimental Protocols
Detailed methodologies for the chromatographic analysis of mandelic acid and its deuterated analog are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To separate Mandelic acid and this compound based on their hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 225 nm.
-
Sample Preparation: Prepare standard solutions of both mandelic acid and this compound in the mobile phase.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
-
Objective: To separate Mandelic acid and this compound based on their polarity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Silica or Diol column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 90:10 v/v) with 0.1% acetic acid.
-
Flow Rate: 1.2 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve standards of both compounds in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To analyze the volatile derivatives of Mandelic acid and this compound.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Derivatization: Esterification of the carboxylic acid group and silylation of the hydroxyl group are typically required for mandelic acid to increase its volatility for GC analysis. A common procedure involves reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Injection: Splitless injection.
-
Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the chromatographic behavior of Mandelic acid and its deuterated analog.
References
A Comparative Guide to Deuterated vs. Non-Deuterated Mandelic Acid in Analytical Assays
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides an objective comparison of the use of deuterated and non-deuterated mandelic acid in analytical assays, with a focus on mass spectrometry-based methods. The inclusion of supporting experimental data, detailed methodologies, and visual workflows aims to facilitate informed decisions in assay development and validation.
Mandelic acid is a crucial analyte in various fields, serving as a biomarker for styrene (B11656) exposure and as a chiral building block in pharmaceutical synthesis.[1][2][3][4][5] The choice of analytical methodology, particularly the internal standard, significantly impacts the reliability of its quantification.
The Role of Deuterated Internal Standards
In quantitative mass spectrometry, an internal standard (IS) is added to samples and calibrators to correct for variations during sample processing and analysis.[6] An ideal IS mimics the physicochemical properties of the analyte.[7] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" for many applications.[6] This is because their chemical behavior is nearly identical to the non-deuterated analyte, ensuring they experience similar extraction efficiencies, ionization suppression or enhancement, and chromatographic retention.[6]
Performance Comparison: Deuterated vs. Non-Deuterated Mandelic Acid
The use of a deuterated internal standard, such as mandelic acid-d5 (MA-d5), can significantly enhance the accuracy and precision of mandelic acid quantification, particularly in complex matrices like urine. The following tables summarize quantitative data from a study comparing an HPLC-MS/MS method using MA-d5 as an internal standard with a method that does not employ an isotopic dilution approach.
Table 1: Comparison of Recovery and Matrix Effect [8]
| Analyte | Internal Standard | Mean Recovery (%) | Matrix Effect (%) |
| Mandelic Acid | MA-d5 | 98.7 | -4.8 |
| Mandelic Acid | None | Not Reported | -45.7 |
Recovery refers to the efficiency of the analytical process in extracting the analyte from the sample. A value close to 100% is ideal. The Matrix Effect quantifies the influence of co-eluting substances from the sample matrix on the ionization of the analyte. A value close to 0% indicates minimal interference. The data clearly shows that while recovery is high with the deuterated standard, the matrix effect is dramatically reduced when using MA-d5, indicating a more accurate measurement.[8]
Table 2: Inter- and Intra-Assay Accuracy and Precision with Deuterated Internal Standard [8]
| Quality Control Level | Nominal Conc. (mg/L) | Measured Conc. (mg/L) (Mean ± SD) | Accuracy (%) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Low | 0.100 | 0.091 ± 0.008 | 91.0 | 8.8 | 9.9 |
| Medium | 1.00 | 0.89 ± 0.07 | 89.0 | 7.9 | 8.9 |
| High | 5.00 | 4.58 ± 0.35 | 91.6 | 7.6 | 8.7 |
Accuracy is the closeness of the measured value to the true value. Precision, represented by the coefficient of variation (CV%), measures the reproducibility of the results. The low CV% values demonstrate the high precision of the method using a deuterated internal standard.[8]
Table 3: Comparison of Mandelic Acid Concentration in Urine Samples with and without Deuterated Internal Standard [8]
| Sample ID | MA Concentration with IS (mg/g creatinine) | MA Concentration without IS (mg/g creatinine) | % Difference |
| 1 | 0.03 | 0.01 | -66.7 |
| 2 | 0.04 | 0.02 | -50.0 |
| 3 | 0.05 | 0.03 | -40.0 |
| 4 | 0.07 | 0.04 | -42.9 |
| 5 | 0.10 | 0.06 | -40.0 |
This table illustrates the significant underestimation of mandelic acid concentrations when a deuterated internal standard is not used to correct for matrix effects.[8] This highlights the critical importance of using an appropriate internal standard for reliable quantification in biological samples.
Experimental Protocols
Below are detailed methodologies for the quantification of mandelic acid in biological matrices, incorporating the use of a deuterated internal standard.
Key Experiment: Quantification of Mandelic Acid in Urine by LC-MS/MS with Isotopic Dilution
This protocol is based on the principles of the method described by Paci et al. (2013).[8]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Transfer 100 µL of urine into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 10 µg/mL of Mandelic Acid-d5 in methanol).
-
Add 890 µL of a protein precipitation solvent (e.g., acetonitrile) to the sample.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mandelic Acid: Precursor ion (m/z) 151.1 → Product ion (m/z) 107.1
-
Mandelic Acid-d5 (IS): Precursor ion (m/z) 156.1 → Product ion (m/z) 112.1
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
3. Quantification:
-
Create a calibration curve by plotting the peak area ratio of mandelic acid to the internal standard (MA/MA-d5) against the concentration of the calibrators.
-
Determine the concentration of mandelic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Mandelic Acid Metabolic Pathway
Mandelic acid is a key intermediate in the bacterial degradation pathway of aromatic compounds and a metabolite of styrene in humans.[1][2][3]
Caption: Metabolic pathways involving mandelic acid.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of mandelic acid in a biological sample using a deuterated internal standard.
Caption: LC-MS/MS analytical workflow.
Conclusion
The use of deuterated mandelic acid as an internal standard provides a significant advantage in analytical assays, particularly in complex biological matrices. The near-identical chemical and physical properties to the non-deuterated analyte allow for effective correction of matrix effects and procedural variability, leading to enhanced accuracy, precision, and overall reliability of the quantitative results. For researchers, scientists, and drug development professionals requiring high-quality, reproducible data, the adoption of deuterated internal standards in mandelic acid assays is a highly recommended practice.
References
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mandelic Acid-2,3,4,5,6-d5: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Mandelic acid-2,3,4,5,6-d5, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are based on standard laboratory practices and information from safety data sheets for mandelic acid.
Hazard and Safety Information
Mandelic acid and its isotopologues are classified as causing serious eye damage.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
| Hazard Category | Description | GHS Classification | Precautionary Statements |
| Eye Damage/Irritation | Causes serious eye damage | Eye Dam. 1 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[1] |
| Skin Corrosion/Irritation | Causes skin irritation | Skin Irrit. 2 | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Respiratory Irritation | May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocol: Waste Disposal
The recommended disposal method for this compound is incineration by a licensed waste disposal company.[3] This procedure outlines the steps for preparing the waste for collection.
Materials:
-
This compound waste
-
Combustible solvent (e.g., ethanol, methanol)
-
Designated chemical waste container (properly labeled)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Segregation: Isolate the Mandiloc acid-2,3,4,5,6-d5 waste from other chemical waste streams to avoid unintended reactions.
-
Solubilization:
-
For solid waste, dissolve the material in a combustible solvent. This facilitates complete combustion during incineration.
-
For solutions, ensure the solvent is compatible with the waste container and the incineration process.
-
-
Containment:
-
Carefully transfer the dissolved waste into a designated and properly labeled chemical waste container.
-
Ensure the container is sealed tightly to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and indicate that it is dissolved in a flammable solvent.
-
Include appropriate hazard symbols (e.g., corrosive, irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.
-
-
Disposal Request:
-
Arrange for pickup by a licensed chemical waste disposal company.
-
Provide the waste manifest with accurate information about the contents of the container.
-
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
